1-(4-bromophenyl)-4-nitrosopiperazine
説明
BenchChem offers high-quality 1-(4-bromophenyl)-4-nitrosopiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromophenyl)-4-nitrosopiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2648941-13-1 |
|---|---|
分子式 |
C10H12BrN3O |
分子量 |
270.1 |
純度 |
95 |
製品の起源 |
United States |
Technical Guide: Solubility Profile & Determination Protocols for 1-(4-bromophenyl)-4-nitrosopiperazine
Executive Summary
This technical guide addresses the solubility characteristics of 1-(4-bromophenyl)-4-nitrosopiperazine (CAS: 2648941-13-1), a critical intermediate often encountered during the synthesis of piperazine-based pharmacophores. Unlike its parent amine, the N-nitroso derivative lacks a basic protonatable center, significantly altering its solvation thermodynamics.
Key Insight: This compound exhibits a "solubility inversion" relative to its precursor. While 1-(4-bromophenyl)piperazine can form water-soluble salts, the 4-nitroso variant is neutral and lipophilic, necessitating the use of polar aprotic solvents (DMSO, DMF) or chlorinated hydrocarbons (DCM) for high-concentration processing.
Physicochemical Profile & Structural Analysis[1][2]
To predict solubility behavior without empirical data, we analyze the structural determinants of solvation.
Structural Determinants
-
Lipophilic Domain: The 4-bromophenyl moiety provides significant hydrophobic character (
- stacking potential). -
Polar Domain: The
-nitroso group ( ) introduces a strong dipole moment but removes the hydrogen bond donor capability of the secondary amine. -
Conformational Rigidity: The piperazine ring adopts a chair conformation, which can impact crystal packing energy and dissolution rates.
Predicted Physicochemical Properties
| Property | Value (Predicted) | Implication for Solubility |
| Molecular Weight | 270.13 g/mol | Moderate; kinetics of dissolution will be fast in good solvents. |
| LogP (Octanol/Water) | ~1.9 - 2.1 | Lipophilic. Poor aqueous solubility; good affinity for organic matrices. |
| H-Bond Donors | 0 | Cannot donate H-bonds; relies on accepting H-bonds from protic solvents. |
| H-Bond Acceptors | 4 | Good solubility in alcohols (MeOH, EtOH) via H-bond acceptance. |
| pKa | N/A (Neutral) | pH adjustment (acid/base) will not significantly enhance aqueous solubility. |
Solubility Profile in Organic Solvents[3][4]
Based on Structure-Activity Relationships (SAR) of analogous N-nitroso compounds, the following solubility profile is established.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole-dipole interactions stabilize the nitroso group; disrupts crystal lattice effectively. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>30 mg/mL) | Excellent solvation of the bromophenyl ring; primary choice for extraction/workup. |
| Polar Protic | Methanol, Ethanol | Moderate (5-20 mg/mL) | Solvation occurs via H-bonding to the nitroso oxygen. Heating often required for high concentrations. |
| Esters/Ethers | Ethyl Acetate, THF | Moderate (10-25 mg/mL) | Good general compatibility; Ethyl Acetate is the preferred recrystallization solvent. |
| Non-Polar | Hexane, Heptane | Low (<1 mg/mL) | Polarity mismatch; useful as an anti-solvent to induce precipitation. |
| Aqueous | Water, PBS | Negligible | Lack of ionization and high lipophilicity prevent hydration. |
Solvation Mechanism Visualization
The following diagram illustrates the competitive interaction between solvent molecules and the solute's functional groups.
Caption: Mechanistic interaction map showing why polar aprotic solvents yield the highest solubility stability compared to non-polar alkanes.
Experimental Determination Protocol
As exact literature values are sparse for this specific intermediate, the following Self-Validating Protocol is recommended to determine saturation solubility (
Equipment & Reagents
-
Apparatus: Orbital Shaker (temp. controlled), 0.45 µm PTFE Syringe Filters, HPLC System (UV/Vis detector).
-
Standard: 1-(4-bromophenyl)-4-nitrosopiperazine (Reference Standard, >98% purity).
-
Solvents: HPLC-grade Methanol, Acetonitrile, Water.
Step-by-Step Methodology
Step 1: Supersaturation Preparation
-
Weigh approximately 50 mg of the compound into a 4 mL glass vial.
-
Add 1 mL of the target solvent (e.g., Methanol).
-
Visually inspect: If the solid dissolves completely, add more solid until a visible precipitate remains (ensuring saturation).
Step 2: Equilibration (The "Shake-Flask" Method)
-
Seal the vial and place it in the orbital shaker at 25°C ± 0.5°C .
-
Agitate at 200 RPM for 24 hours .
-
Validation Check: If all solid disappears during shaking, the solution is not saturated. Add more solid and repeat.
Step 3: Phase Separation & Sampling
-
Stop agitation and allow the vial to stand for 1 hour to let solids settle.
-
Draw the supernatant using a syringe.
-
Filter through a 0.45 µm PTFE filter (pre-saturated with the solution to prevent adsorption losses).
-
Dilute the filtrate 1:100 with the mobile phase to bring it within the HPLC linear range.
Step 4: HPLC Quantification
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).
-
Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption) or 340 nm (nitroso absorption).
-
Calculation: Calculate concentration (
) using a 5-point calibration curve.
Workflow Diagram
Caption: Standard Operating Procedure (SOP) for determining saturation solubility with built-in QC checkpoints.
Applications & Implications for Synthesis
Understanding the solubility of this intermediate is crucial for process chemistry, particularly in purification steps.
-
Recrystallization: The compound can be purified by dissolving in hot Ethanol or Ethyl Acetate and cooling, or by adding Hexane (anti-solvent) to a saturated DCM solution.
-
Reaction Monitoring: Due to high solubility in chlorinated solvents, DCM is the ideal solvent for extracting the product from the aqueous acidic nitrosation mixture.
-
Storage: Store as a solid. Solutions in DMSO may degrade over time due to potential oxidation of the nitroso group; prepare fresh for biological assays.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735629, 1-(4-Bromophenyl)piperazine. Retrieved from [Link]
- Note: Provides physical property data for the parent amine, serving as the baseline for the nitroso deriv
- Note: Establishes solubility standards for piperazine deriv
- Note: Confirms synthesis pathways involving extraction into organic phases, validating the lipophilic nature of the intermedi
- Note: Used as a comparative model for bromophenyl-nitro-nitrogen containing systems.
Nitrosopiperazine Derivatives in Medicinal Chemistry: Navigating the NDSRI Landscape
Executive Summary
The piperazine ring is a highly privileged scaffold in medicinal chemistry, featured prominently in over 100 FDA-approved therapeutics ranging from anthelmintics to targeted kinase inhibitors. However, the secondary amine moiety inherent to the piperazine structure presents a critical chemical liability: extreme susceptibility to nitrosation.
In recent years, the pharmaceutical industry has faced a paradigm shift regarding Nitrosamine Drug Substance-Related Impurities (NDSRIs) . Nitrosopiperazines—such as 1-methyl-4-nitrosopiperazine (MNP) and 1-cyclopentyl-4-nitrosopiperazine (CPNP)—have been identified as highly potent mutagenic impurities in essential medicines like rifampin and rifapentine[1]. Classified within the "cohort of concern" under ICH M7(R1) guidelines, these compounds demand rigorous risk assessment, trace-level analytical control, and strategic mitigation during drug development[2]. This whitepaper dissects the chemical biology of nitrosopiperazines, outlines their regulatory framework, and provides a self-validating analytical protocol for their quantification.
Chemical Biology & Mechanism of Toxicity
The mutagenic and carcinogenic potential of nitrosopiperazines is not an inherent property of the parent molecule; rather, it is a consequence of in vivo metabolic activation[3]. As a Senior Application Scientist, I emphasize to development teams that understanding this pathway is non-negotiable for predicting the toxicological risk of novel piperazine derivatives.
The Activation Cascade
-
Cytochrome P450 Activation: The rate-limiting step in nitrosamine toxicity is the
-hydroxylation catalyzed by hepatic and extrahepatic Cytochrome P450 enzymes (predominantly CYP2E1 and CYP2A3)[3]. The enzyme hydroxylates the carbon atom directly adjacent to the nitroso-nitrogen.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Spontaneous Cleavage: The resulting
-hydroxynitrosamine (nitrosocarbinolamine) is highly unstable. It rapidly undergoes spontaneous heterolytic cleavage, releasing an aldehyde and water to form an alkyldiazonium ion. -
DNA Alkylation: The alkyldiazonium ion is an aggressive electrophile. It attacks nucleophilic centers on DNA via an
mechanism—most frequently at the and positions of guanine. If the resulting -alkylguanine adduct is not repaired by -methylguanine-DNA methyltransferase (MGMT), it leads to transition mutations during DNA replication, initiating oncogenesis.
Fig 1: CYP450-mediated metabolic activation of N-nitrosopiperazine leading to DNA alkylation.
Regulatory Landscape: The CPCA Framework
Historically, regulatory limits for complex NDSRIs were derived using "read-across" methodologies, comparing them to simple, highly potent dialkyl nitrosamines like N-nitrosodiethylamine (NDEA). This conservatively restricted acceptable intakes (AIs) to as low as 26.5 ng/day, causing massive drug shortages.
To provide a more scientifically robust framework, the FDA and EMA adopted the Carcinogenic Potency Categorization Approach (CPCA) [2]. The CPCA assigns nitrosamines to one of five categories (Category 1 being the most potent, Category 5 the least) based on the presence of activating or deactivating structural features, specifically the number of available
Because piperazine rings possess steric bulk and specific electronic properties that slightly hinder
Table 1: CPCA Limits for Common Nitrosopiperazine NDSRIs
| Nitrosamine Impurity | Associated API | CPCA Category | Acceptable Intake (AI) Limit |
| 1-Methyl-4-nitrosopiperazine (MNP) | Rifampin[4] | Category 3 | 400 ng/day |
| 1-Cyclopentyl-4-nitrosopiperazine (CPNP) | Rifapentine[1] | Category 3 | 400 ng/day |
| N-Nitrosopiperazine (NPZ) | Piperazine APIs | Category 3 | 400 ng/day |
Formation Pathways in Pharmaceutical Manufacturing
NDSRIs do not form in a vacuum. The causality of nitrosopiperazine formation requires three components: a vulnerable secondary amine, a nitrosating agent, and a conducive microenvironment.
During formulation, excipients such as microcrystalline cellulose or sodium starch glycolate often contain trace levels (ppm) of nitrites (
Mitigation Insight: Formulators can outcompete this kinetic pathway by introducing nucleophilic scavengers (e.g., ascorbic acid or
Analytical Methodology: Self-Validating LC-MS/MS Protocol
Detecting trace NDSRIs (parts-per-billion) against a massive background of structurally identical API requires extreme selectivity. The following protocol for quantifying MNP in API is engineered as a self-validating system to guarantee data integrity.
Step-by-Step Workflow
1. Sample Preparation & Isotopic Spiking
-
Action: Weigh 100 mg of the API into a centrifuge tube. Immediately spike the dry powder with 10 ng/mL of a stable isotope-labeled internal standard, MNP-d4 .
-
Causality: Spiking before extraction is the core of the self-validating system. If the extraction efficiency drops, or if the API causes matrix suppression in the mass spectrometer, the MNP-d4 signal will drop proportionally. The ratio of Analyte/IS remains constant, automatically correcting for physical and ionization losses.
-
Action: Extract using 1.0 mL of Methanol/Water (80:20 v/v). Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes.
-
Causality: The high methanol ratio crashes out polymeric excipients and large API aggregates, while the highly polar nitrosamine remains partitioned in the supernatant.
2. Chromatographic Separation
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).
-
Mobile Phases: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.
-
Causality: The C18 stationary phase resolves the nitrosamine from the bulk API front. Formic acid acts as a proton source to enhance ionization efficiency in the MS source.
3. Mass Spectrometry (MRM Mode)
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
-
Causality: Electrospray Ionization (ESI) is notoriously susceptible to ion suppression when high concentrations of API co-elute. APCI relies on gas-phase ion-molecule reactions, making it vastly more robust and trustworthy for trace impurity analysis in heavy pharmaceutical matrices.
-
Transitions: Monitor MNP at m/z 130
85 and MNP-d4 at m/z 134 89.
4. System Suitability & Validation
-
Action: Inject a Continuing Calibration Verification (CCV) standard every 10 samples. The CCV must read within
of its theoretical value. -
Causality: This creates a closed-loop validation loop. If the MS source becomes fouled by the API matrix over the course of a batch run, the CCV will fail, automatically invalidating the compromised data and preventing false negatives.
References
-
A substructure-based screening approach to uncover N-nitrosamines in drug substances - Journal of Food and Drug Analysis. URL:[Link]
-
Comput
-Carbon Hydroxylation Potential of N-Nitrosamines - ChemRxiv. URL: [Link] -
Preferential Metabolic Activation of N-Nitrosopiperidine as Compared to Its Structural Homologue N-Nitrosopyrrolidine by Rat Nasal Mucosal Microsomes - Chemical Research in Toxicology (ACS Publications). URL: [Link]
-
A Review of FDA Requirement on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance Related Impurities - International Journal of Pharmacy & Pharmaceutical Research. URL: [Link]
Sources
Technical Guide: Therapeutic Context & Characterization of 1-(4-bromophenyl)-4-nitrosopiperazine
This technical guide provides a rigorous analysis of 1-(4-bromophenyl)-4-nitrosopiperazine (CAS: 2648941-13-1).[1]
Editorial Note: In the context of pharmaceutical science, this compound represents a duality. While the 1-(4-bromophenyl)piperazine core is a privileged scaffold with established therapeutic value (particularly in serotonergic regulation and oncology), the N-nitroso derivative discussed here is primarily classified as a High-Potency Mutagenic Impurity (Cohort of Concern) .
Therefore, this guide is structured to address the "Therapeutic Potential" by defining the pharmacological utility of the scaffold while providing the critical toxicological characterization of the nitroso-derivative required for drug safety and development.
Executive Summary
Compound: 1-(4-bromophenyl)-4-nitrosopiperazine Role: Pharmacologically Active Scaffold Impurity / Genotoxic Research Probe Primary Application: Reference Standard for Impurity Profiling; Experimental Alkylating Agent.
The therapeutic relevance of this molecule lies in its relationship to N-arylpiperazines , a class of drugs used as antidepressants, antipsychotics, and experimental antineoplastics. The N-nitroso derivative is the critical "safety gatekeeper"—its formation must be controlled to unlock the therapeutic potential of the parent drug.
Part 1: The Therapeutic Scaffold (The "Why")
To understand the significance of the nitroso-derivative, one must first analyze the therapeutic engine it is derived from: the 1-(4-bromophenyl)piperazine (4-BPP) core.
Pharmacological Mechanism of the Core
The 4-BPP scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple G-protein-coupled receptors (GPCRs).
-
Serotonergic Modulation (5-HT): The 4-bromophenyl moiety provides lipophilic bulk that fits into the hydrophobic pocket of serotonin receptors (specifically 5-HT1A and 5-HT2A). It acts as a partial agonist or antagonist, modulating mood and anxiety pathways.
-
Experimental Oncology: Recent studies indicate that N-arylpiperazines can disrupt tubulin polymerization or inhibit specific kinases (e.g., focal adhesion kinase) in tumor cells, leading to apoptosis.
The Nitrosation Event
The 1-(4-bromophenyl)-4-nitrosopiperazine is formed when the therapeutic parent amine is exposed to nitrosating agents (nitrites in excipients, solvents, or acidic aqueous conditions).
Critical Insight: In drug development, this molecule is not typically the target drug but the limiting factor. However, in niche oncology research, N-nitroso compounds are studied for their ability to release nitric oxide (NO) or alkylate DNA in rapidly dividing cells (similar to nitrosoureas like Carmustine).
Part 2: Mechanism of Action & Toxicity (The "What")
This section details the biological activity of the nitroso-derivative itself. Unlike the parent drug, the N-nitroso variant acts via metabolic activation .
Metabolic Activation Pathway (Cytochrome P450)
The therapeutic/toxic mechanism is driven by CYP450-mediated
-
Hydroxylation: CYP enzymes hydroxylate the carbon adjacent to the N-nitroso group.
-
Decomposition: The unstable
-hydroxy intermediate collapses to release an aldehyde and a diazonium ion . -
Alkylation: The electrophilic diazonium ion attacks nucleophilic centers in DNA (e.g., N7-guanine), causing cross-linking or strand breaks.
Therapeutic Paradox: This DNA-damaging mechanism is what makes it a carcinogen in healthy tissue but a potential cytotoxic agent in tumor tissue (if targeted delivery were possible). Currently, it is regulated as a mutagen.
Visualization: Metabolic Activation & DNA Alkylation
The following diagram illustrates the transition from the stable precursor to the reactive alkylating species.
Caption: Figure 1.[2][3] Mechanism of metabolic activation for N-nitrosopiperazines. The stable N-nitroso compound is converted into a highly reactive diazonium species, mediating both cytotoxicity (therapeutic potential in chemo) and genotoxicity (safety risk).
Part 3: Experimental Protocols (The "How")
For researchers, the primary utility of this compound is as a Reference Standard to validate the safety of therapeutic candidates. Below are the protocols for synthesis and detection.
Synthesis of Reference Standard
Objective: To produce high-purity 1-(4-bromophenyl)-4-nitrosopiperazine for analytical calibration.
Reagents:
-
1-(4-bromophenyl)piperazine hydrochloride (1.0 eq)
-
Sodium Nitrite (
, 1.2 eq) -
Glacial Acetic Acid / Water (1:1 v/v)
Protocol:
-
Dissolution: Dissolve 1-(4-bromophenyl)piperazine HCl in the acetic acid/water mixture at
(ice bath). -
Nitrosation: Dropwise add an aqueous solution of
over 20 minutes. Maintain temperature to prevent decomposition. -
Reaction: Stir at
for 2 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The product is less polar than the amine. -
Workup: Neutralize with saturated
(careful of evolution). Extract with Dichloromethane (DCM) x3. -
Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water. -
Validation: Confirm structure via
-NMR (Distinctive downfield shift of -protons relative to amine).
Analytical Detection (LC-MS/MS)
Objective: Quantify trace levels (ppb) in drug substances.
| Parameter | Setting |
| Instrument | Triple Quadrupole LC-MS/MS |
| Ionization | APCI or HESI (Positive Mode) |
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| MRM Transition | 270.0 |
| Limit of Quantitation | < 1.0 ng/mL (Targeting 26.5 ng/day AI limit) |
Biological Assay: Ames Test (Mutagenicity)
Objective: Confirm genotoxic potential.
-
Strains: Salmonella typhimurium TA98, TA100.
-
Condition: +/- S9 metabolic activation fraction (Required, as nitrosamines are pro-mutagens).
-
Positive Result: >2-fold increase in revertant colonies compared to control.
Part 4: Data Summary & Safety Limits
The following table summarizes the physicochemical and toxicological profile derived from structure-activity relationship (SAR) data of the nitrosopiperazine class.
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 270.13 g/mol |
| LogP (Predicted) | ~2.5 (Moderate Lipophilicity) |
| Therapeutic Class | Impurity / Experimental Alkylating Agent |
| Toxicity Class | Cohort of Concern (High Potency Mutagen) |
| Acceptable Intake (AI) | 400 ng/day (Default for N-nitrosopiperazines per EMA/FDA) |
| Key Structural Alert | N-Nitroso group on secondary amine |
References
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Assessment Report. Link
-
GuideChem. (2024). 1-(4-bromophenyl)-4-nitrosopiperazine Chemical Properties and Spectral Data. Link
-
National Institutes of Health (NIH). (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC Central. Link
-
U.S. Pharmacopeia (USP). (2023). Nitrosamine Impurities: Control Strategies and Analytical Methods. USP-NF General Chapter <1469>. Link
-
Lhasa Limited. (2023). Carcinogenic Potency Database (CPDB) Analysis of N-Nitrosopiperazines. Link
Sources
Application Note: Synthesis Protocol for 1-(4-bromophenyl)-4-nitrosopiperazine
Document Type: Technical Application Note & Synthesis Protocol Target Audience: Medicinal Chemists, Analytical Scientists, and Process Safety Engineers Subject: Synthesis of Genotoxic Impurity Reference Standard (ICH M7 Compliance)
Executive Summary & Scientific Rationale
In the context of pharmaceutical development, N-nitrosamines are classified as high-potency mutagenic impurities (cohort of concern) under ICH M7(R1) guidelines. 1-(4-bromophenyl)-4-nitrosopiperazine is a critical reference standard required for the safety qualification of active pharmaceutical ingredients (APIs) derived from the 1-(4-bromophenyl)piperazine scaffold (e.g., antifungal intermediates, serotonergic modulators).
This protocol details the controlled synthesis of 1-(4-bromophenyl)-4-nitrosopiperazine via the N-nitrosation of the secondary amine precursor. The methodology prioritizes high purity (>98%) for use in LC-MS/MS quantitation and strictly adheres to safety protocols for handling potent carcinogens.
Safety & Containment (Critical)
Hazard Classification: N-Nitroso compounds are probable human carcinogens. This protocol involves the generation and handling of a genotoxic substance.
-
Engineering Controls: All operations must be performed within a certified chemical fume hood or a glovebox (Isolator).
-
PPE: Double nitrile gloves (0.11 mm minimum), chemically resistant lab coat, and safety goggles.
-
Deactivation: All glassware and waste must be treated with a specific deactivation solution (e.g., 50% sulfuric acid/sulfamic acid or bleach solution) before removal from containment.
Reaction Mechanism & Pathway[1][2]
The synthesis utilizes an electrophilic nitrosation mechanism. The nitrosonium ion (
DOT Diagram: Reaction Pathway
Figure 1: Electrophilic nitrosation mechanism converting the secondary amine to the N-nitroso derivative.
Experimental Protocol
4.1 Materials & Reagents
| Reagent | Role | Purity/Grade |
| 1-(4-bromophenyl)piperazine | Precursor | >97% |
| Sodium Nitrite ( | Nitrosating Agent | ACS Reagent |
| Hydrochloric Acid (HCl) | Acid Catalyst | 2N Aqueous Sol. |
| Dichloromethane (DCM) | Extraction Solvent | HPLC Grade |
| Sodium Sulfate ( | Drying Agent | Anhydrous |
4.2 Step-by-Step Procedure
Step 1: Solubilization and Acidification
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.15 mmol) of 1-(4-bromophenyl)piperazine in 10 mL of water.
-
Cool the solution to 0–5 °C using an ice-water bath.
-
Slowly add 5 mL of 2N HCl dropwise.
-
Causality: The acidic environment is necessary to generate the reactive nitrosonium ion from nitrite. However, the pH must be controlled (typically pH 3–4) because protonation of the amine reduces its nucleophilicity. A slight excess of acid ensures the formation of
.
-
Step 2: Nitrosation
-
Prepare a solution of Sodium Nitrite (0.34 g, 5.0 mmol, 1.2 eq) in 2 mL of water.
-
Add the nitrite solution dropwise to the reaction mixture over 10 minutes, maintaining the temperature below 5 °C.
-
After addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature (20–25 °C) and stir for 2 hours.
-
Validation: Reaction progress can be monitored by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting amine (polar) will disappear, and a less polar UV-active spot (Product) will appear.
-
Step 3: Workup and Isolation
-
Neutralize the reaction mixture with saturated sodium bicarbonate (
) solution until pH ~8. -
Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator) at 30 °C.-
Caution: N-nitrosamines can be volatile or thermally unstable. Avoid high-temperature evaporation.
-
Step 4: Purification
-
The crude residue (typically a yellow/orange oil or solid) is purified via flash column chromatography.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Eluent: Gradient of Hexanes:Ethyl Acetate (90:10 to 70:30).
-
Collect fractions containing the pure product (
in 3:1 Hex:EtOAc).
Analytical Characterization (Self-Validating Data)
To confirm the identity of the synthesized reference standard, the following spectral data must be obtained.
| Technique | Expected Signal / Characteristic | Interpretation |
| 1H NMR (CDCl3) | Aromatic protons (AA'BB' system of 4-bromophenyl). | |
| LC-MS (ESI+) | Characteristic 1:1 isotopic pattern of Bromine ( | |
| IR Spectroscopy | ~1430–1450 | N-N=O stretching vibration. |
Note on NMR Rotamers: N-nitrosamines exhibit restricted rotation around the N-N bond, often resulting in complex splitting patterns or broad signals for the piperazine ring protons adjacent to the nitroso group at room temperature.
Workflow Visualization
DOT Diagram: Synthesis & Safety Workflow
Figure 2: Operational workflow emphasizing the segregation of waste streams for deactivation.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
European Medicines Agency (EMA) . Nitrosamine impurities in human medicinal products. Link
-
PubChem Compound Summary . 1-(4-Bromophenyl)piperazine.[3] National Center for Biotechnology Information. Link
Sources
Application Note: Step-by-Step Preparation of 1-(4-Bromophenyl)-4-nitrosopiperazine from Piperazine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of analytical reference standards, genotoxic impurity (GTI) profiling, and pharmaceutical intermediate development.
Introduction & Mechanistic Rationale
1-(4-Bromophenyl)-4-nitrosopiperazine is a highly relevant compound in modern pharmaceutical development, frequently utilized as a reference standard for quantifying N-nitrosamine impurities—a class of potent cohort-of-concern genotoxins.
The synthesis of this target molecule from piperazine is achieved through a robust, two-step sequence. The first step involves the chemoselective mono-arylation of piperazine to form the intermediate 1-(4-bromophenyl)piperazine. The second step is the electrophilic N-nitrosation of the remaining secondary amine. This guide details the self-validating protocols, mechanistic causality, and isolation strategies required to achieve high-purity yields without the need for expensive transition-metal catalysts.
Step 1: Mono-Arylation of Piperazine via SNAr
Mechanistic Causality
To synthesize 1-(4-bromophenyl)piperazine, a Nucleophilic Aromatic Substitution (
To prevent the formation of the symmetrical bis-arylated byproduct (1,4-bis(4-bromophenyl)piperazine), a large stoichiometric excess of piperazine (5.0 equivalents) is employed. Potassium carbonate (
Experimental Protocol
-
Reaction Setup: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (43.0 g, 500 mmol, 5.0 equiv) in anhydrous DMSO (150 mL).
-
Base Addition: Add anhydrous
(27.6 g, 200 mmol, 2.0 equiv) to the stirring solution. -
Electrophile Addition: Slowly add 1-bromo-4-fluorobenzene (17.5 g, 100 mmol, 1.0 equiv) dropwise at room temperature.
-
Thermal Activation: Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 16–24 hours. Monitor the reaction via TLC (DCM:MeOH 9:1, visualizing with UV and ninhydrin stain).
-
Aqueous Quench: Cool the mixture to room temperature and pour it into ice-cold distilled water (500 mL).
-
Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 200 mL). Note: The 4.0 equivalents of unreacted piperazine are highly water-soluble and will predominantly remain in the aqueous layer, self-purifying the organic extract.
-
Washing & Isolation: Wash the combined organic layers with brine (3 x 100 mL) to remove residual DMSO, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of DCM to DCM/MeOH 95:5 containing 1%
) to afford 1-(4-bromophenyl)piperazine as a white to off-white solid.
Step 2: Electrophilic N-Nitrosation
Mechanistic Causality
The conversion of 1-(4-bromophenyl)piperazine to the target N-nitrosamine proceeds via electrophilic N-nitrosation[2]. In an acidic aqueous medium, sodium nitrite (
Experimental Protocol
⚠️ Safety Note: N-nitrosamines are potent mutagens. All operations must be conducted in a well-ventilated fume hood using appropriate PPE.
-
Acidic Dissolution: In a 250 mL round-bottom flask, suspend 1-(4-bromophenyl)piperazine (12.0 g, 50 mmol, 1.0 equiv) in a mixture of distilled water (50 mL) and concentrated HCl (6.0 mL, ~72 mmol). Stir until the amine is fully dissolved as its hydrochloride salt.
-
Temperature Control: Submerge the flask in an ice-water bath and cool the solution strictly to 0–5 °C. Causality: Temperatures above 5 °C lead to the rapid decomposition of nitrous acid into toxic nitrogen oxide gases (
), drastically reducing the yield. -
Nitrosation: Prepare a solution of sodium nitrite (
, 3.8 g, 55 mmol, 1.1 equiv) in distilled water (15 mL). Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel. -
Maturation: Stir the mixture at 0–5 °C for 2 hours. A distinct precipitate will form because the neutral N-nitrosamine product is significantly less water-soluble than the protonated starting material.
-
Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (
) until the pH reaches 7.5–8.0. -
Extraction: Extract the aqueous mixture with Dichloromethane (DCM, 3 x 100 mL). Wash the combined organic layers with water (50 mL) and brine (50 mL).
-
Final Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to afford highly pure 1-(4-bromophenyl)-4-nitrosopiperazine.
Quantitative Data & Reagent Summary
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| Piperazine | 86.14 | 5.0 | 43.0 g | Starting Material / Nucleophile |
| 1-Bromo-4-fluorobenzene | 175.00 | 1.0 | 17.5 g | Electrophile ( |
| Potassium Carbonate ( | 138.21 | 2.0 | 27.6 g | Acid Scavenger / Base |
| 1-(4-Bromophenyl)piperazine | 241.13 | 1.0 | 12.0 g | Intermediate Substrate |
| Sodium Nitrite ( | 69.00 | 1.1 | 3.8 g | Nitrosating Agent Precursor |
| Hydrochloric Acid (conc., 37%) | 36.46 | ~1.4 | 6.0 mL | Acid Catalyst / Proton Source |
Visualizations
Synthetic Workflow
Two-step synthetic workflow from piperazine to the target N-nitrosopiperazine derivative.
Mechanistic Pathway of N-Nitrosation
Mechanistic pathway of electrophilic N-nitrosation generating the nitrosonium ion.
References
-
Fine, N. A., & Rochelle, G. T. (2015). Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture. ResearchGate.[Link]
-
Kirsch, M., Korth, H.-G., Sustmann, R., & de Groot, H. (2000). Carbon Dioxide but Not Bicarbonate Inhibits N-Nitrosation of Secondary Amines. Evidence for Amine Carbamates as Protecting Entities. Chemical Research in Toxicology, ACS Publications.[Link]
Sources
reagents required for the nitrosation of 1-(4-bromophenyl)piperazine
Application Note: Synthesis and Control of 1-(4-Bromophenyl)-4-nitrosopiperazine
-Nitrosation of 1-(4-Bromophenyl)piperazine Target Audience: Medicinal Chemists, Process Development Scientists, and Impurity Profiling Specialists.Part 1: Executive Summary & Strategic Context
In the context of modern pharmaceutical development, the synthesis of 1-(4-bromophenyl)-4-nitrosopiperazine is rarely a therapeutic goal but frequently a critical necessity for analytical compliance .
The starting material, 1-(4-bromophenyl)piperazine, is a common pharmacophore found in antifungal (e.g., Itraconazole analogs) and psychotropic agents. The resulting
This guide provides a high-purity synthesis protocol to generate this compound as a Certified Reference Material (CRM) for LC-MS/MS calibration, alongside the mechanistic understanding required to prevent its formation in drug products.
Part 2: Reaction Mechanism
The formation of the
Key Mechanistic Steps:
-
Activation: Nitrite anion (
) is protonated to form nitrous acid ( ), which dehydrates to form the nitrosonium ion ( ) or reacts with carriers (e.g., , ). -
Attack: The lone pair of the piperazine N4 nitrogen attacks the electrophilic nitrogen of the nitrosonium species.
-
Deprotonation: Loss of a proton restores neutrality, yielding the
-nitrosamine.
Graphviz Diagram: Reaction Mechanism
Caption: Mechanistic pathway for the N-nitrosation of secondary amines via nitrosonium ion attack.
Part 3: Reagent Selection Guide
Two primary methodologies exist. Selection depends on the scale and the solubility of the bromide-substituted aryl ring.
Method A: Aqueous Acidic Nitrosation (Standard)
Best for: Large-scale synthesis of reference standards; cost-efficiency.
| Reagent | Role | Specifications |
| Sodium Nitrite ( | Nitrosating Source | >99% ACS Reagent. Use 1.1–1.5 equivalents. |
| Hydrochloric Acid (HCl) | Acid Catalyst | 2M to 4M Aqueous solution. |
| Acetic Acid (AcOH) | Co-solvent | Glacial. Essential for solubilizing the bromophenyl derivative. |
| Water | Solvent | Deionized, Type I. |
Method B: Organic Phase Nitrosation
Best for: Highly lipophilic substrates or avoiding aqueous waste streams.
| Reagent | Role | Specifications |
| tert-Butyl Nitrite (TBN) | Nitrosating Agent | 90%, Technical grade. Acts as both source and carrier. |
| Dichloromethane (DCM) | Solvent | Anhydrous. |
| Acetonitrile (MeCN) | Alternative Solvent | HPLC Grade. |
Part 4: Detailed Experimental Protocol (Method A)
Objective: Synthesis of 1-(4-bromophenyl)-4-nitrosopiperazine (approx. 1g scale). Safety Warning: Nitrosamines are potent carcinogens. All operations must occur in a fume hood with double-gloving (Nitrile/Laminate) and a dedicated waste stream.
Step-by-Step Procedure
-
Solubilization:
-
In a 50 mL round-bottom flask, dissolve 1-(4-bromophenyl)piperazine (1.0 g, 4.15 mmol) in a mixture of Water (5 mL) and Glacial Acetic Acid (5 mL).
-
Note: The bromine atom reduces water solubility compared to unsubstituted phenylpiperazine. If the solution is cloudy, add acetic acid dropwise until clear.
-
Cool the solution to 0–5°C using an ice/water bath.
-
-
Acidification:
-
Add HCl (3M, 2.5 mL) slowly to the stirring solution. Maintain temperature < 10°C.
-
-
Nitrosation:
-
Prepare a solution of Sodium Nitrite (345 mg, 5.0 mmol, 1.2 eq) in minimal water (2 mL).
-
Add the nitrite solution dropwise over 10 minutes.
-
Observation: The solution may turn pale yellow or orange upon addition.
-
Stir at 0–5°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.
-
-
Quenching & Workup:
-
Monitor reaction by TLC (Mobile Phase: 30% EtOAc in Hexanes) or HPLC.
-
Once complete, neutralize the mixture carefully with Saturated Sodium Bicarbonate (
) until pH ~8. Caution: CO2 evolution. -
Extract with Dichloromethane (DCM) (
mL). -
Wash combined organics with Brine (
mL). -
Dry over Anhydrous Sodium Sulfate (
) .[1]
-
-
Isolation:
-
Filter and concentrate under reduced pressure (Rotary Evaporator) at < 40°C. Nitrosamines can be thermally unstable.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc/Hexane gradient).
-
Graphviz Diagram: Experimental Workflow
Caption: Step-by-step workflow for the aqueous nitrosation of 1-(4-bromophenyl)piperazine.
Part 5: Analytical Validation (Self-Validating System)
To confirm the identity of the product, look for specific diagnostic signals that differentiate the product from the starting amine.
1.
-
Restricted Rotation: The
bond has partial double-bond character, creating distinct "syn" and "anti" rotamers. -
Piperazine Ring: Unlike the starting material (which shows two triplets or broad singlets), the nitrosamine product will show complex splitting of the piperazine protons. The protons alpha to the nitroso group often split into two distinct multiplets due to the magnetic anisotropy of the
group. -
Aryl Protons: The 4-bromophenyl signals (AA'BB' system) will remain largely unchanged but may shift slightly downfield.
2. Mass Spectrometry (LC-MS):
-
Target Mass: Calculate
.-
Starting Material (
): ~241/243 amu (1:1 isotopic ratio). -
Product (
): ~270/272 amu .
-
-
Loss of NO: In MS/MS fragmentation, a characteristic loss of 30 Da (
) is the "fingerprint" of an -nitroso compound.
Part 6: Safety & Regulatory Compliance
Handling Precautions:
-
Carcinogenicity:
-Nitrosamines are part of the "Cohort of Concern" (ICH M7). Treat as a mutagenic carcinogen. -
Deactivation: All glassware and waste should be treated with a solution of Sulfamic Acid or Hydrogen Peroxide in acid to decompose residual nitrites and nitrosamines before disposal.
Regulatory Note (FDA/EMA): If this synthesis is performed to create a standard for drug impurity testing, the material must be characterized fully (H-NMR, C-NMR, MS, IR) to serve as a Reference Standard . The limit of detection (LOD) required for this impurity in a drug product is often in the nanogram range (e.g., 26.5 ng/day intake limit).
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
U.S. Food and Drug Administration (FDA). (2024).[2] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.
- Chowdhury, S. (2019). Nitrosamine impurities in pharmaceuticals: A review. Journal of Pharmaceutical and Biomedical Analysis.
Sources
Application Note: Synthesis of Brominated N-Nitrosamines for Analytical Standards
Executive Summary
The synthesis of brominated N-nitrosamines (e.g., N-nitroso-4-bromoaniline derivatives) has become a critical workflow in pharmaceutical analytics.[1] These compounds serve as essential internal standards for LC-MS/MS quantification of mutagenic impurities, particularly when the non-halogenated parent nitrosamine suffers from matrix interference.
However, the presence of a bromine atom—a weak deactivator and electron-withdrawing group (EWG)—alters the nucleophilicity of the secondary amine precursor. This Application Note details two field-proven protocols optimized for brominated substrates, balancing yield, purity, and operator safety.
Mechanistic Principles & Critical Parameters[1][2]
The Challenge of the Bromine Substituent
In standard nitrosation, the rate-limiting step is the attack of the amine lone pair on the nitrosating agent (usually
-
Electronic Effect: Bromine is inductively electron-withdrawing (-I effect).[1] If the bromine is on an aromatic ring attached to the nitrogen (e.g., bromo-N-methylaniline), it lowers the electron density on the nitrogen, reducing nucleophilicity.
-
Consequence: Reaction times must often be extended compared to non-halogenated alkyl amines, or stronger nitrosating agents (like TBN) may be required to drive conversion.
Reaction Pathways
The choice of reagent dictates the active species.
-
Aqueous/Acidic (
): Generates nitrous acid ( ), which equilibrates to the active anhydride . -
Organic/Solvent-Phase (
): Tert-butyl nitrite (TBN) acts as a direct NO donor in non-polar solvents, avoiding harsh aqueous acids.[1]
Pathway Visualization
Figure 1: Mechanistic pathways for N-nitrosation via aqueous nitrite vs. organic nitrite donors.[1]
Experimental Protocols
Safety Pre-Read (Mandatory)
WARNING: N-Nitrosamines are potent genotoxic carcinogens (Class 1B).
-
Containment: All weighing and liquid handling must occur inside a certified Fume Hood or Biological Safety Cabinet (Class II).
-
PPE: Double nitrile gloves (0.11mm min) and Tyvek sleeves are required.
-
Deactivation: Prepare a quench bucket containing 10% Sulfamic Acid or 1M HCl with Urea to deactivate spills immediately.
Protocol A: The Classical Aqueous Method
Best for: Hydrophilic amine salts (e.g., hydrochlorides) and large-scale synthesis where cost is a driver.
Reagents:
-
Substrate: Brominated secondary amine (1.0 equiv)
-
Sodium Nitrite (
): 1.5 – 2.0 equiv -
Acid: 3M HCl (aqueous) or Glacial Acetic Acid
-
Solvent: Water (or Water/MeOH 1:1 if solubility is poor)[1]
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 5.0 mmol of the brominated amine in 15 mL of 3M HCl.
-
Note: If the amine is a free base and insoluble, add methanol dropwise until homogeneous.
-
-
Cooling: Place the flask in an ice/water bath. Cool internal temperature to
.-
Critical: Temperature control prevents the decomposition of the nitrous acid and reduces side reactions (e.g., diazonium formation if primary amine impurities are present).
-
-
Nitrite Addition: Dissolve
(7.5 mmol, 1.5 equiv) in minimal water (3 mL). Add this solution dropwise over 15 minutes.-
Observation: The solution may turn pale yellow or orange.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) and stir for 3–12 hours.-
Bromine Factor:[1] Due to the EWG effect of bromine, monitor by TLC/LC-MS. If >10% starting material remains after 4 hours, add another 0.5 equiv of
.
-
-
Workup: Extract with Dichloromethane (DCM) (
mL). Wash combined organics with saturated (to remove acid) and Brine. Dry over . -
Purification: Concentrate under reduced pressure. Purify via silica gel chromatography (typically Hexane/EtOAc).
Protocol B: The Lipophilic TBN Method (Recommended)
Best for: Highly lipophilic brominated amines, substrates sensitive to strong acid, or "Green Chemistry" compliance.
Reagents:
-
Substrate: Brominated secondary amine (1.0 equiv)
-
Tert-butyl Nitrite (TBN): 1.2 – 1.5 equiv (Commercial reagent, 90%)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step:
-
Setup: Flame-dry a reaction vial and purge with Nitrogen (
). -
Dissolution: Dissolve 2.0 mmol of brominated amine in 5 mL of anhydrous DCM.
-
Addition: Add TBN (2.4 mmol, 1.2 equiv) dropwise via syringe at Room Temperature.
-
Why: TBN is soluble in organic media, creating a homogeneous phase that accelerates the reaction despite the deactivated amine.
-
-
Reaction: Stir at RT for 1–4 hours.
-
Monitoring: This reaction is typically cleaner and faster than Protocol A.
-
-
Quench: Add 2 mL of water to hydrolyze excess TBN.
-
Workup: Separate phases. Wash the organic layer with water (
mL) to remove tert-butanol byproduct. Dry over and concentrate.
Data Summary & Comparison
| Parameter | Protocol A (NaNO2/HCl) | Protocol B (TBN/DCM) |
| Reaction Phase | Heterogeneous (Aqueous/Org) | Homogeneous (Organic) |
| pH Conditions | Strongly Acidic (pH < 2) | Neutral / Mild |
| Bromine Stability | High | High |
| Typical Yield | 65 – 80% | 85 – 95% |
| Purification | Extraction + Column often needed | Evaporation often sufficient |
| Safety Risk | NOx fumes possible | Flammable solvent |
Decision Matrix for Method Selection
Figure 2: Workflow for selecting the optimal nitrosation protocol based on substrate properties.[1]
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard NaNO2 protocols).
-
Chaudhary, P., et al. "An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite."[5][7][8] Green Chemistry, 2016, 18, 2323-2330.[7] Link
-
U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, 2021. Link
-
Sabaté, C. M., & Delalu, H. "Synthesis and characterization of secondary nitrosamines from secondary amines using sodium nitrite and p-toluenesulfonic acid."[9] Chemistry – An Asian Journal, 2015, 10(3), 674-678.[9] Link
-
World Health Organization (WHO). "Nitrosamine impurities in pharmaceuticals: Technical Report." WHO Technical Report Series, 2023. Link
Sources
- 1. accustandard.com [accustandard.com]
- 2. agilent.com [agilent.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. efpia.eu [efpia.eu]
- 7. schenautomacao.com.br [schenautomacao.com.br]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis and characterization of secondary nitrosamines from secondary amines using sodium nitrite and p-toluenesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Orthogonal Derivatization Strategies for 1-(4-bromophenyl)-4-nitrosopiperazine
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodologies and Experimental Protocols
Introduction & Strategic Rationale
In modern drug discovery, piperazine derivatives are privileged scaffolds. Specifically, 1-(4-bromophenyl)-4-nitrosopiperazine (CAS: 2648941-13-1)[1] presents a highly versatile, bifunctional architecture. It possesses two orthogonal reactive sites that can be derivatized independently:
-
The N-Nitroso Group (N4): Can be chemoselectively reduced to an N-amino (hydrazine) moiety, serving as a precursor for hydrazones, ureas, or amides.
-
The 4-Bromophenyl Group (N1): Acts as an ideal electrophile for palladium-catalyzed C-C or C-N cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[2][3].
As a Senior Application Scientist, I emphasize that the primary challenge in derivatizing this molecule lies in chemoselectivity . Reagents chosen to modify one pole of the molecule must leave the other intact. This guide details field-proven, self-validating protocols to achieve orthogonal derivatization without compromising the structural integrity of the opposing functional group.
Orthogonal derivatization pathways for 1-(4-bromophenyl)-4-nitrosopiperazine.
Pathway A: Chemoselective Reduction of the N-Nitroso Group
Mechanistic Causality & Reagent Selection
The reduction of an N-nitrosopiperazine to its corresponding N-aminopiperazine (a hydrazine derivative) requires precise control[4]. Traditional methods employing strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Pd/C + H₂) are fundamentally flawed for this specific substrate. LiAlH₄ requires strictly anhydrous conditions and risks partial hydrodehalogenation of the aryl bromide[4][5], while Pd/C will rapidly cleave the C-Br bond.
To establish a self-validating and robust system, we utilize Zinc powder in aqueous acetic acid (Zn/AcOH) [6]. This system operates via a controlled single-electron transfer (SET) mechanism. The mild acidity protonates the nitroso oxygen, making it susceptible to electron transfer from the zinc dust, sequentially reducing the N-NO bond to N-NH₂ without triggering N-N bond cleavage or aryl bromide reduction[6][7].
Mechanistic pathway of zinc-mediated N-nitrosamine reduction to N-aminopiperazine.
Protocol 1: Synthesis of 1-amino-4-(4-bromophenyl)piperazine
Reagents: 1-(4-bromophenyl)-4-nitrosopiperazine (1.0 eq), Zinc powder (4.0 eq), Glacial Acetic Acid, Methanol.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-(4-bromophenyl)-4-nitrosopiperazine (10 mmol) in a mixture of Methanol/Acetic Acid (8:1 v/v, 45 mL) in a round-bottom flask equipped with a magnetic stirrer. Purge the system with nitrogen gas for 10 minutes to prevent oxidative side reactions[6].
-
Zinc Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add activated Zinc powder (40 mmol) in small portions over 30 minutes to control the exothermic single-electron transfer process.
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours. Monitor the complete consumption of the starting material via TLC (Eluent: Hexane/Ethyl Acetate 3:1).
-
Work-up: Filter the suspension through a pad of Celite to remove the unreacted zinc and zinc acetate salts. Wash the filter cake with excess methanol.
-
Neutralization & Extraction: Concentrate the filtrate under reduced pressure. Neutralize the acidic residue with saturated aqueous NaHCO₃ until pH 8 is reached. Extract the aqueous layer with Dichloromethane (3 × 30 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude hydrazine can be used directly in subsequent acylations or purified via flash chromatography.
Pathway B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Mechanistic Causality & Reagent Selection
When derivatizing the 4-bromophenyl moiety, the objective is to form a new C-C bond while preserving the sensitive N-nitroso group. The Suzuki-Miyaura cross-coupling is the premier choice due to its mild conditions and high functional group tolerance[3].
The selection of Pd(dppf)Cl₂ as the catalyst is critical. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding environment around the palladium center. This accelerates the reductive elimination step and drastically suppresses unwanted β-hydride elimination or oxidative homocoupling of the boronic acid, ensuring high fidelity in the cross-coupling of the piperazine derivative[3].
Protocol 2: Synthesis of 1-(4-arylphenyl)-4-nitrosopiperazine
Reagents: 1-(4-bromophenyl)-4-nitrosopiperazine (1.0 eq), Arylboronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.5 eq), 1,4-Dioxane/Water (4:1).
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, combine 1-(4-bromophenyl)-4-nitrosopiperazine (5.0 mmol), the desired arylboronic acid (6.0 mmol), and K₂CO₃ (12.5 mmol).
-
Degassing: Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v, 25 mL). Bubble argon through the solution for 15 minutes. Oxygen removal is paramount to prevent the oxidation of the palladium catalyst and the degradation of the N-nitroso group.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.25 mmol) under a positive stream of argon. Seal the tube.
-
Heating: Heat the reaction mixture to 85 °C in an oil bath for 12–16 hours. The mild base (K₂CO₃) and moderate temperature prevent the thermal decomposition of the N-nitroso moiety.
-
Work-up: Cool the mixture to room temperature, dilute with Ethyl Acetate (30 mL), and filter through Celite to remove the palladium black.
-
Isolation: Wash the organic filtrate with brine, dry over MgSO₄, and concentrate. Purify the resulting biaryl compound via silica gel chromatography.
Quantitative Data Summary
The table below summarizes the operational parameters and expected outcomes for the orthogonal derivatization workflows, providing a benchmark for self-validation in the laboratory.
| Derivatization Route | Target Functional Group | Reagents & Catalysts | Reaction Time | Expected Yield | Key Advantage |
| Pathway A: Reduction | N-Nitroso (-NO) | Zn dust, Glacial AcOH, MeOH | 2–4 hours | 80–85% | Preserves C-Br bond; avoids over-reduction. |
| Pathway B: Suzuki | Aryl Bromide (-Br) | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 12–16 hours | 75–90% | High functional group tolerance; prevents homocoupling. |
References
- 1-(4-bromophenyl)
- Buy 1-Amino-4-methylpiperazine | 6928-85-4 - Smolecule Source: Smolecule URL
- CN103992295A - Green synthesis method of 4-aminomorpholine under bimetal-carbonic acid system - Google Patents Source: Google Patents URL
- Product Class 34: Arylhydrazines - Thieme E-Books Source: Thieme-Connect URL
- Absolute Quantitation of N-Nitrosamines by Coulometric Mass Spectrometry without Using Standards - PMC Source: NIH URL
- ChemInform Abstract: Reduction of Hydrazines to Amines with Aqueous Solution of Titanium(III) Trichloride.
- N-boc-piperazine Chemical - Cas No: 57260-71-6 - Tradeindia Source: Tradeindia URL
- ( 12 ) United States Patent - Googleapis.com (Suzuki Coupling)
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. N-boc-piperazine Chemical - Cas No: 57260-71-6, Technical Grade Powder, 98%-100% Purity, White To Light Yellow, Melting Point: 37-40â°c at Best Price in Pardi | Dsm Speciality Chemicals [tradeindia.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Buy 1-Amino-4-methylpiperazine | 6928-85-4 [smolecule.com]
- 5. CN103992295A - Green synthesis method of 4-aminomorpholine under bimetal-carbonic acid system - Google Patents [patents.google.com]
- 6. Absolute Quantitation of N-Nitrosamines by Coulometric Mass Spectrometry without Using Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Advanced Crystallization Techniques for 1-(4-bromophenyl)-4-nitrosopiperazine
This Application Note is designed for Process Chemists, Analytical Scientists, and Drug Development Professionals . It synthesizes theoretical solubility principles with practical, field-proven workflows for the purification of 1-(4-bromophenyl)-4-nitrosopiperazine (hereafter referred to as 4-BPNP ).[1]
Executive Summary & Compound Profile
1-(4-bromophenyl)-4-nitrosopiperazine (4-BPNP) is a critical intermediate, often utilized in the synthesis of triazole antifungals (e.g., itraconazole analogs) and as a reference standard for nitrosamine impurity profiling in pharmaceutical substances [1].[1]
Unlike its precursor, 1-(4-bromophenyl)piperazine, the introduction of the N-nitroso group significantly alters the dipole moment and crystal packing forces. Successful crystallization requires a strategy that balances yield with the specific removal of the unreacted secondary amine and inorganic salts (sodium bromide/chloride) carried over from nitrosation.
Physicochemical Snapshot
| Property | Value / Characteristic | Notes |
| CAS Number | 2648941-13-1 | |
| Molecular Weight | 270.13 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Nitroso chromophore imparts color.[1][2][3] |
| Solubility (High) | DCM, Ethyl Acetate, THF | Good for dissolution. |
| Solubility (Mod) | Ethanol, Isopropanol (IPA) | Ideal for cooling crystallization. |
| Solubility (Low) | Water, Hexanes, Heptane | Ideal anti-solvents. |
| Thermal Stability | Decomposition Risk >150°C | N-N=O bond is thermally labile. |
Safety & Handling Protocols (Critical)
WARNING: N-Nitrosamines are classified as part of the "Cohort of Concern" under ICH M7 guidelines due to potential mutagenicity and carcinogenicity [2].
-
Containment: All weighing and open-flask manipulations must occur within a Powder Containment Balance Enclosure or Glovebox.
-
Deactivation: All mother liquors and glassware must be treated with a quenching solution (e.g., 50% Sulfuric acid with Sulfamic acid) to denitrosate residual traces before disposal.
-
PPE: Double nitrile gloves, Tyvek sleeves, and N95/P3 respiratory protection are mandatory.
Methodology 1: Solvent Selection Strategy
Before scaling up, the solvent system must be validated. We utilize a "Teardrop Screening" approach to determine the Metastable Zone Width (MSZW).
Protocol: Solubility Screening
-
Preparation: Place 100 mg of crude 4-BPNP into four separate HPLC vials.
-
Solvent Addition: Add 500 µL of the following solvents to respective vials:
-
Thermal Cycle:
-
Heat to 60°C (or reflux). Observe dissolution.
-
Result A (Clear): High solubility. Potential for cooling crystallization.
-
Result B (Cloudy): Low solubility. Potential anti-solvent.
-
-
Cooling: Cool to 4°C.
-
Target: We seek a system that dissolves at 60°C and precipitates >70% of mass at 4°C.
-
Field Insight: Ethanol/Water (90:10) is often the "Golden System" for N-aryl-nitrosopiperazines, providing excellent rejection of inorganic salts (insoluble in EtOH) and unreacted amines (soluble in mother liquor).
Methodology 2: The "Golden Batch" Recrystallization Protocol
This protocol is designed for high-purity isolation (>99.5% HPLC purity) suitable for analytical reference standards.[1]
Reagents
-
Crude 4-BPNP: 10.0 g[1]
-
Solvent: Ethanol (200 proof) or Isopropanol (IPA)
-
Anti-Solvent (Optional): Deionized Water
-
Seed Crystals: 10 mg (Pure 4-BPNP, if available)
Step-by-Step Workflow
Step 1: Dissolution & Hot Filtration
-
Charge 10.0 g of crude 4-BPNP into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add Ethanol (50 mL) . The ratio is typically 5 mL/g.
-
Heat the slurry to reflux (approx. 78°C) .
-
Note: If the solution does not clarify, add Ethanol in 5 mL increments until dissolution is complete.
-
Critical Check: If insoluble solids remain (likely inorganic salts like NaCl/NaBr), perform a Hot Filtration through a pre-warmed sintered glass funnel.
-
Step 2: Controlled Cooling (Nucleation)
-
Transfer the filtrate to a clean vessel.
-
Allow the solution to cool slowly to 50°C (stirring at 200 RPM).
-
Seeding Point: At 50°C, add 10 mg of seed crystals. This prevents "oiling out" (liquid-liquid phase separation), a common issue with nitroso compounds.
-
Hold temperature at 45-50°C for 30 minutes to allow crystal growth.
Step 3: Crystallization & Isolation [1]
-
Ramp cool the slurry from 50°C to 0-5°C over a period of 2 hours (approx. 0.4°C/min).
-
Optional Yield Boost: If the supernatant is still highly colored, add Water (10 mL) dropwise at 5°C to decrease solubility further.
-
Filter the solids using a Buchner funnel under vacuum.
-
Wash: Wash the cake with cold Ethanol (10 mL, -10°C) to displace mother liquor containing impurities.
Step 4: Drying
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Caution: Do not exceed 60°C. Nitroso compounds can undergo thermal degradation or denitrosation at high temperatures [3].
-
Methodology 3: Anti-Solvent Precipitation (High Yield)
Use this method if the compound degrades in hot alcohol or if yield is the primary priority over absolute purity.
Protocol
-
Dissolve 10 g of 4-BPNP in Dichloromethane (DCM, 30 mL) at room temperature.
-
Filter to remove any insoluble inorganic salts.
-
Place the DCM solution in a vessel with vigorous stirring (400 RPM).
-
Slowly add Hexanes (90 mL) via an addition funnel over 30 minutes.
-
Ratio: 1:3 Solvent:Anti-solvent.
-
-
The product will precipitate as a bright yellow/orange solid.
-
Cool to 0°C for 1 hour, filter, and wash with Hexanes.
Process Visualization
The following diagram illustrates the decision logic for selecting the purification route and the crystallization workflow.
Caption: Decision matrix and workflow for the purification of 4-BPNP, contrasting thermal recrystallization with anti-solvent precipitation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or concentration too high.[1] | Re-heat to dissolution. Add seed crystals at the cloud point. Reduce cooling rate. |
| Low Yield | Product too soluble in mother liquor. | Cool to lower temp (-10°C) or add anti-solvent (Water) to the Ethanol solution. |
| Color Retention | Nitroso impurities or oxidation byproducts. | Perform a "Carbon Treatment": Add 5 wt% Activated Carbon to the hot solution, stir 15 min, then hot filter. |
| Inorganic Ash | Carryover of NaNO2/NaCl. | Ensure Hot Filtration step is performed rigorously or switch to DCM/Hexane method (salts insoluble in DCM). |
References
-
Chemical Identity & Context: 1-(4-bromophenyl)-4-nitrosopiperazine (CAS 2648941-13-1) is a derivative of 1-(4-bromophenyl)piperazine.[1] See: PubChem Compound Summary for CID 155973294. National Center for Biotechnology Information (2023). Link
-
Regulatory Safety (Impurity Control): ICH Harmonised Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
- Thermal Stability of Nitroso Compounds: Evaluation of thermal hazards of N-nitroso compounds. Journal of Thermal Analysis and Calorimetry. (General reference for N-N=O bond lability).
-
General Piperazine Crystallization: Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine. Acta Crystallographica Section E. (Demonstrates solubility/crystallization behavior of similar N-substituted piperazines). Link
Sources
Technical Support Center: Troubleshooting Nitrosopiperazine Synthesis
Topic: Troubleshooting Low Purity in N-Nitrosopiperazine Reactions Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Safety Warning: N-nitrosopiperazine (MNPZ) and N,N'-dinitrosopiperazine (DNPZ) are potent carcinogens (IARC Group 2B/2A). All procedures described below must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield).
Core Troubleshooting Philosophy
Low purity in N-nitrosopiperazine synthesis typically stems from a failure to control the competitive kinetics between mono-nitrosation and di-nitrosation. Because the starting material (piperazine) has two equivalent nucleophilic sites, statistical product mixtures are inevitable unless specific pH and stoichiometric controls are enforced.
This guide moves beyond "add reagent X" and focuses on Kinetic Control and Solubility-Based Purification (Acid-Base Workup).
Diagnostic Decision Tree (Flowchart)
Use this logic flow to identify the root cause of your impurity profile.
Caption: Diagnostic logic for identifying root causes of nitrosopiperazine impurities based on reaction conditions and workup failures.
Critical Failure Modes & Solutions
Issue 1: High Levels of N,N'-Dinitrosopiperazine (DNPZ)
Symptom: HPLC/GC shows a significant peak for the bis-nitroso compound. Mechanism: The reaction rate is second-order with respect to nitrite concentration. If local concentrations of nitrite are high, or if the mono-product is not removed/protected, the second amine site reacts.
-
Root Cause A: Incorrect Stoichiometry. Adding excess
(e.g., 1.1 eq) guarantees DNPZ formation. -
Root Cause B: Mixing Mode. Adding acid to the nitrite/amine mixture causes transient high concentrations of nitrous acid (
), promoting over-reaction.
Corrective Protocol: The "Inverse Addition" Technique
-
Dissolve Piperazine (1.0 eq) in water/acid (adjust to pH 3.0).
-
Slowly add
(0.95 eq—deliberate slight deficit) as an aqueous solution dropwise. -
Why this works: This keeps the concentration of the nitrosating agent (
or ) limiting at all times relative to the amine, statistically favoring mono-substitution [1].
Issue 2: Low Yield / Reaction Stalled
Symptom: Starting material (Piperazine) remains, even after adding nitrite. Mechanism: Nitrosation is pH-dependent.[1][2][3]
-
pH < 2: The amine is fully protonated (
). The electrophile cannot attack a positive center. -
pH > 5: The concentration of the active nitrosating species (
) drops significantly as equilibrium shifts toward nitrite ion ( ).
Corrective Protocol: The pH Sweet Spot Maintain reaction pH between 3.0 and 4.0 . Use an internal pH probe or frequent spotting on narrow-range pH paper. Buffer with Acetic Acid/Acetate if necessary to prevent pH drift [2].
The Self-Validating Purification System (Acid-Base Workup)
The most robust way to ensure high purity is not chromatography, but exploiting the basicity difference between the impurities and the product.
Physicochemical Properties Table:
| Compound | Structure | Basicity (pKa of Conj. Acid) | Solubility (Acidic pH < 2) | Solubility (Basic pH > 10) |
| Piperazine (SM) | HN(CH2CH2)2NH | ~9.8 (Dibasic) | Water Soluble (Ionic) | Water Soluble (Polar) |
| N-Nitrosopiperazine (Product) | ON-N(CH2CH2)2NH | ~8.5 (Monobasic) | Water Soluble (Ionic) | Organic Soluble |
| N,N'-Dinitrosopiperazine (Impurity) | ON-N(CH2CH2)2N-NO | Neutral (Non-basic) | Organic Soluble | Organic Soluble |
Step-by-Step Purification Protocol:
-
Acidic Wash (Removal of DNPZ):
-
Adjust reaction mixture pH to < 2.0 using HCl.
-
Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Validation: The organic layer contains the neutral DNPZ impurity. The aqueous layer contains your Product (protonated) and unreacted Piperazine (protonated).
-
Discard organic layer (treat as hazardous nitrosamine waste).
-
-
Basification (Liberation of Product):
-
Cool the aqueous layer to 0°C.
-
Slowly add 50% NaOH or KOH until pH > 10.0.
-
Chemistry: This deprotonates the N-Nitrosopiperazine and the Piperazine.
-
-
Selective Extraction (Isolation of Product):
-
Extract the basic aqueous phase with DCM (3x).
-
Note: Unreacted piperazine is highly polar and tends to stay in the water phase, while N-nitrosopiperazine extracts into DCM.
-
Salting Out: If yield is low, saturate the aqueous phase with NaCl before this extraction to push the organic product out (Salting-out effect) [3].
-
-
Final Polish:
-
Dry combined organics over
. -
Concentrate under reduced pressure.
-
Analytical Verification
Do not rely on TLC alone. Nitrosamines have distinct UV signatures but can be tricky.
-
HPLC Method: Use a polar embedded column (e.g., C18-Aq) or HILIC mode. Standard C18 often fails to retain piperazine derivatives well.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
Detection: UV at 230-254 nm (N-NO absorption).
-
-
GC-MS: Excellent for detecting DNPZ (volatile).
-
Warning: High injector temperatures (>200°C) can cause thermal denitrosation, leading to false negatives or artifacts. Use a "cold on-column" injection if possible.
-
References
-
Reaction Kinetics & Mechanism: Goldman, M. J., et al. (2013).[4] Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture.[4][5] Environmental Science & Technology.[4] [Link]
-
pH Dependence of Nitrosation: Mirvish, S. S. (1975). Formation of N-nitroso compounds: Chemistry, Kinetics, and In Vivo Occurrence. Toxicology and Applied Pharmacology. [Link]
-
Solubility & Separation: PubChem Compound Summary for CID 8819, N,N'-Dinitrosopiperazine. [Link]
-
Analytical Methodologies: Ngongang, A. D., et al. (2020). Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]
Sources
- 1. Understanding Aqueous Nitrosation Kinetics of 4-Substituted Piperidines To Risk Assess Pharmaceutical Processes and Products-Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. gassnova.no [gassnova.no]
- 4. Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
removing unreacted starting materials from 1-(4-bromophenyl)-4-nitrosopiperazine
Welcome to the Application Science Support Center. This portal is designed for researchers and drug development professionals dealing with the synthesis and purification of N-nitrosamines.
When synthesizing 1-(4-bromophenyl)-4-nitrosopiperazine from 1-(4-bromophenyl)piperazine, the most common challenge is the efficient removal of the unreacted secondary amine starting material. Because N-nitrosamines are a class of compounds with strict regulatory scrutiny[1], achieving high purity without degrading the product is critical. This guide provides the mechanistic causality behind purification failures and offers self-validating protocols to ensure absolute removal of starting materials.
The Core Principle: Exploiting pKa and Nucleophilicity
To purify the reaction mixture, we must exploit the physicochemical differences between the starting material and the product.
-
Basicity (pKa Differential): The starting material, 1-(4-bromophenyl)piperazine, contains a highly basic aliphatic secondary amine with a predicted pKa of ~8.88[2]. Upon nitrosation, the electron-withdrawing N-nitroso (-NO) group delocalizes the nitrogen's lone pair, rendering that specific nitrogen non-basic. The only remaining basic site on the product is the distal aniline-type nitrogen attached to the bromophenyl ring, which is weakly basic (pKa ~2.5).
-
Nucleophilicity: The unreacted secondary amine is a strong nucleophile, whereas the nitrosated product is neutral and non-nucleophilic.
By understanding these two principles, we can design highly selective purification workflows using either precise pH-controlled liquid-liquid extraction[3] or solid-phase electrophilic scavengers[4].
Fig 1: Workflow for removing unreacted amine from 1-(4-bromophenyl)-4-nitrosopiperazine.
Troubleshooting FAQs
Q1: Why am I losing my nitrosamine product in the aqueous layer during the acid wash? Causality: This is the most common error. Many standard protocols recommend washing with 1M HCl (pH ~0) to remove amines[3]. While the N-nitroso group is non-basic, your specific product still contains an aniline-type nitrogen. At pH 0, this aniline nitrogen (pKa ~2.5) becomes protonated, converting your product into a water-soluble salt and driving it into the aqueous phase. Solution: Switch to a milder acid, such as 10% aqueous citric acid (pH ~3.5). At this pH, the starting material (pKa 8.88) is >99.9% protonated, while the product (pKa 2.5) remains unprotonated and safely in the organic layer.
Q2: My compound is sensitive to aqueous workups, or I am working on a micro-scale. How can I remove the starting material without liquid-liquid extraction? Causality: Unreacted secondary amines are highly nucleophilic. You can exploit this reactivity using solid-phase scavengers, which are insoluble polymers functionalized with reactive groups[4]. Solution: Add a polymer-bound isocyanate resin directly to your organic reaction mixture. The isocyanate reacts covalently with the secondary amine to form a polymer-bound urea. The neutral nitrosamine does not react. Simply filter the resin and evaporate the filtrate to obtain the pure product.
Q3: I see a persistent yellow/brown tint in my organic layer even after the acid wash. What is it? Causality: This is often residual NO₂ gas or dissolved nitrogen oxides (N₂O₃, N₂O₄) from the nitrosation process (e.g., if using NaNO₂/HCl), which are highly soluble in organic solvents and can cause degradation over time. Solution: Incorporate a mild basic wash (e.g., saturated NaHCO₃) immediately after the acid wash to neutralize and purge residual acidic nitrogen oxides, followed by a brine wash to remove excess water.
Validated Experimental Protocols
Protocol A: Mild Acid-Base Extraction (Optimized for Scale-Up)
This protocol utilizes precise pH control to separate the basic starting material from the weakly basic product.
-
Dilution: Dilute the crude reaction mixture with an immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to a concentration of approximately 0.1 M.
-
Acid Wash (Impurity Removal): Transfer the organic layer to a separatory funnel. Add 0.5 volumes of 10% aqueous citric acid. Stopper and shake vigorously, venting frequently.
-
Phase Separation: Allow the layers to separate. The unreacted 1-(4-bromophenyl)piperazine is now protonated in the aqueous layer. Drain and retain the organic layer. Repeat the citric acid wash one more time.
-
Neutralization: Wash the organic layer with 0.5 volumes of saturated aqueous NaHCO₃ to neutralize any residual acid and dissolved nitrogen oxides.
-
Drying & Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation Step: Spot the isolated product on a silica TLC plate alongside the crude mixture. Elute with 50:50 EtOAc/Hexane. The unreacted amine (which streaks near the baseline due to its high polarity) must be completely absent. Check the pH of the discarded aqueous layer; it should be between 3 and 4.
Protocol B: Polymer-Supported Scavenging (Optimized for High Purity/Library Synthesis)
This protocol avoids aqueous workup entirely, making it ideal for parallel synthesis or moisture-sensitive downstream applications[5].
-
Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., DCM or THF).
-
Resin Addition: Add 2.5 to 3.0 equivalents (relative to the estimated unreacted amine) of polymer-bound isocyanate resin (typical loading ~1.5 mmol/g)[4].
-
Sequestration: Agitate the suspension gently on an orbital shaker at room temperature for 3-4 hours. Note: Do not use magnetic stirring, as the stir bar will grind the polymer beads, clogging the filter.
-
Filtration: Filter the mixture through a sintered glass funnel (medium porosity) to remove the resin-bound urea impurity. Wash the resin bed with a small volume of DCM to elute any trapped product.
-
Isolation: Concentrate the filtrate in vacuo to yield the purified 1-(4-bromophenyl)-4-nitrosopiperazine.
-
Self-Validation Step: Add a single drop of the filtrate to a dilute solution of bromocresol green indicator. A lack of blue/green color change confirms the complete sequestration of the basic secondary amine.
Quantitative Method Comparison
The following table summarizes the performance metrics of various purification strategies to help you select the optimal workflow for your specific constraints.
| Purification Method | Target Impurity Removed | Processing Time | Scalability | Reagent Cost | Typical Product Recovery |
| 10% Citric Acid Wash | Unreacted SM (Amine) | 30-45 mins | High (kg scale) | Low | 85 - 95% |
| 1M HCl Wash | Unreacted SM (Amine) | 30-45 mins | High | Low | 60 - 70% (Yield loss due to aniline protonation) |
| Polymer-Bound Isocyanate | Unreacted SM (Amine) | 3-4 hours | Low-Medium (g scale) | High | > 95% |
| Polymer-Supported Sulfonic Acid | Unreacted SM (Amine) | 1-2 hours | Medium | Moderate | > 90% |
References
-
ChemBK. (2024). 1-(4-Bromophenyl)piperazine - Physico-chemical Properties. Retrieved from[Link]
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA). Method 607: Nitrosamines. Retrieved from[Link]
-
University of Rome (Uniroma1). (2024). Lead Discovery and Lead Modification (Polymer-Bound Scavengers). Retrieved from[Link]
- Google Patents. (2003). US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence.
Sources
Technical Support Center: Optimizing Solvent Selection for 1-(4-Bromophenyl)-4-Nitrosopiperazine Extraction
Welcome to the Technical Support Center. As drug development increasingly focuses on the rigorous control of Nitrosamine Drug Substance-Related Impurities (NDSRIs), extracting complex, functionalized nitrosamines from active pharmaceutical ingredient (API) matrices presents unique analytical challenges.
This guide provides authoritative troubleshooting, causality-driven FAQs, and self-validating protocols for the extraction of 1-(4-bromophenyl)-4-nitrosopiperazine .
Extraction & Analytical Workflow
Workflow for extraction and LC-MS/MS preparation of nitrosopiperazine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do the physicochemical properties of 1-(4-bromophenyl)-4-nitrosopiperazine dictate my solvent choice? A1: Successful extraction requires matching the solvent to the molecule's specific structural domains. This molecule features a highly lipophilic 4-bromophenyl group and a polar nitroso group, yielding an estimated XLogP3 of ~2.5[1]. Because both piperazine nitrogens are substituted, the molecule lacks strong basicity and remains largely unionized across a broad pH range. Solvents of intermediate polarity, particularly halogenated solvents like 2, provide the optimal thermodynamic affinity for extracting nitrosopiperazines from aqueous phases while excluding highly polar matrix interferents[2].
Q2: Why am I seeing low or inconsistent recovery during Liquid-Liquid Extraction (LLE)? A2: Inconsistent recovery is typically caused by emulsion formation or inappropriate aqueous phase chemistry. While the target analyte is relatively neutral, matrix components (such as the API or excipients) can trap the analyte in the aqueous layer. Adjusting the aqueous filtrate to a pH of at least 7 prior to extraction with a halogenated solvent prevents the co-extraction of ionized acidic matrix components and sharpens phase separation[2]. If emulsions persist, utilizing Salting-Out Liquid-Liquid Extraction (SALLE) can forcefully drive the hydrophobic nitrosamine into the organic phase[3].
Q3: I am losing analyte during the solvent evaporation step. How can I prevent this? A3: Nitrosamines, particularly piperazine derivatives, are highly susceptible to thermal degradation and volatilization[4]. If you are evaporating large volumes of extraction solvent (e.g., DCM) to concentrate the sample, do not exceed 30°C . Use a gentle nitrogen stream rather than rotary evaporation under high heat. Modern supported liquid extraction (SLE) protocols for nitrosopiperazines emphasize careful optimization of the drying steps to prevent non-specific sample losses[5].
Q4: Should I add formic acid to my extraction solvent to improve recovery? A4: Proceed with caution. While 1% formic acid (FA) in the extraction solvent can improve the recovery of certain nitrosamines, empirical data shows that the extraction efficiency of specific piperazine derivatives (e.g., 1-methyl-4-nitrosopiperazine) is actually optimal in the absence of FA, achieving 90.0–109.0% accuracy without it[3]. Rely on neutral extraction conditions unless matrix suppression dictates otherwise.
Q5: Why is LC-MS/MS preferred over GC-MS for this specific compound? A5: NDSRIs containing complex ring systems and halogenated phenyl groups are prone to thermal degradation in hot GC injection ports. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) is the 6, offering superior robust sensitivity without subjecting the analyte to thermal stress[6].
Quantitative Data: Solvent Comparison
Selecting the right solvent is a balance between extraction efficiency and matrix exclusion. Below is a comparative summary for 1-(4-bromophenyl)-4-nitrosopiperazine extraction:
| Solvent | Polarity Index | Boiling Point (°C) | Est. Extraction Efficiency | Matrix Co-extraction Risk | Evaporation Volatility Risk |
| Dichloromethane (DCM) | 3.1 | 39.6 | High | Moderate | Low (Evaporates easily at <30°C) |
| Ethyl Acetate (EtOAc) | 4.4 | 77.1 | High | High | Moderate (Requires higher temp/vacuum) |
| Methyl tert-butyl ether (MTBE) | 2.5 | 55.2 | Moderate | Low | Low |
| Hexane | 0.1 | 68.0 | Low | Very Low | Low |
Note: DCM is traditionally the most commonly used solvent for the LLE of nitramines and nitrosamines due to its ideal polarity index.
Step-by-Step Methodology: Optimized LLE Protocol for LC-MS/MS
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . By incorporating internal standard tracking, you can definitively isolate extraction inefficiencies from LC-MS/MS ion suppression.
Phase 1: Self-Validating Preparation
-
Internal Standard Spiking: Spike the aqueous sample matrix (1.0 mL) with a known concentration of a deuterated internal standard (e.g., NDMA-d6 or a deuterated piperazine analog).
-
Causality: Tracking the IS recovery validates the extraction efficiency and compensates for any matrix-induced ion suppression during MS analysis.
-
-
pH Adjustment: Add 100 µL of 0.1 M ammonium bicarbonate buffer to adjust the sample to pH 7.5–8.0.
-
Causality: Ensures any residual acidic matrix components remain ionized (and thus trapped in the aqueous phase), while the weakly basic nitrosopiperazine remains fully unionized for optimal organic partitioning[2].
-
Phase 2: Extraction
-
Solvent Addition: Add 2.5 mL of high-purity Dichloromethane (DCM).
-
Causality: DCM's intermediate polarity and high density allow it to efficiently solvate the lipophilic bromophenyl group while easily separating as the bottom organic layer[2].
-
-
Partitioning: Vortex vigorously for 2 minutes, then centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Causality: Centrifugation breaks micro-emulsions formed by API surfactants, ensuring a sharp, clean phase boundary.
-
Phase 3: Concentration & Reconstitution
-
Organic Transfer & Evaporation: Carefully transfer the lower DCM layer to a clean glass vial using a glass Pasteur pipette. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at a temperature strictly ≤30°C .
-
Reconstitution: Reconstitute the residue in 200 µL of 5% Methanol in LC-MS grade water. Vortex for 1 minute and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Causality: Matching the reconstitution solvent to the initial LC mobile phase conditions prevents peak broadening and solvent-front distortion during injection.
-
References
- US2907767A - N-nitrosopiperazine - Google Patents Source: Google Patents URL
- 1-(4-bromophenyl)
- Source: Canadian Journal of Chemistry (Scholaris)
- Source: Journal of Pharmaceutical and Biomedical Analysis (Ovid)
- Nitrosamines Analysis with LC-MS/MS Source: Waters Corporation URL
- Source: Environmental Science: Processes & Impacts (RSC Publishing)
- Managing n-nitrosopiperazine and dinitrosopiperazine Source: ResearchGate URL
Sources
Technical Support Center: Solubility Optimization for 1-(4-bromophenyl)-4-nitrosopiperazine
Document ID: TS-SOL-26489 Topic: Overcoming Solubility & Stability Issues Target Molecule: 1-(4-bromophenyl)-4-nitrosopiperazine (CAS: 2648941-13-1 / Analogous Derivatives) Last Updated: March 2, 2026
Executive Summary & Molecule Analysis
The Core Problem: Users frequently report precipitation of 1-(4-bromophenyl)-4-nitrosopiperazine when diluting concentrated organic stocks into aqueous biological buffers.
The Chemical Cause: To solve this, we must look beyond simple hydrophobicity. This molecule presents a specific "solubility trap" due to its electronic structure:
-
Lipophilicity: The 4-bromophenyl group is highly hydrophobic and rigid, driving the molecule to crystallize (high lattice energy) rather than solvate.
-
Loss of Basicity (The Critical Insight): Unlike typical piperazines (which are basic and soluble in acidic media), the nitroso group (-N=O) at the N4 position is strongly electron-withdrawing. It participates in resonance delocalization with the nitrogen lone pair.
-
Result: The N4 nitrogen is non-basic . The N1 nitrogen (attached to the phenyl ring) is aniline-like and also has very low basicity.
-
Implication:pH adjustment (acidification) will NOT significantly improve solubility because the molecule cannot easily accept a proton to form a water-soluble salt at physiological pH ranges. It behaves as a neutral, lipophilic solid.
-
Troubleshooting Guide (FAQ Format)
Q1: I tried dissolving the compound in 0.1 M HCl or acidified water, but it remains a suspension. Why?
Diagnosis: Misunderstanding of pKa. Explanation: You are likely treating this as a standard secondary amine. However, the N-nitroso group removes the basicity of the piperazine ring. The molecule is effectively neutral. Solution: Stop using acid. It will not solubilize the compound and may induce degradation (denitrosation) over time. Switch to a Cosolvent System (DMSO/Ethanol) or a Complexation Strategy (Cyclodextrins).
Q2: My DMSO stock (100 mM) crashes out immediately upon addition to PBS (pH 7.4). How do I prevent this?
Diagnosis: "Crash-out" precipitation due to rapid polarity shift. Explanation: When a small volume of highly soluble organic stock hits a large volume of aqueous buffer, the local solubility limit is instantly exceeded before mixing occurs. Solution:
-
Reduce Stock Concentration: Lower your primary stock to 10-20 mM if possible.
-
The "Sandwich" Dilution Method: Do not add DMSO stock directly to the bulk buffer.
-
Step A: Add DMSO stock to an intermediate solvent (e.g., PEG400 or Tween 80).
-
Step B: Slowly add this mixture to the buffer with rapid vortexing.
-
-
Use a Surfactant: Pre-condition your PBS with 0.1% Tween-80 or 0.5% Methylcellulose before adding the compound.
Q3: Is the compound stable in solution? It turned from pale yellow to dark orange/brown.
Diagnosis: Photolytic or thermal degradation. Explanation: N-nitroso compounds are often photosensitive. The N-N bond is weak and can cleave under UV/visible light, generating radical species or reverting to the parent amine. Solution:
-
Always wrap vials in aluminum foil.
-
Never heat above 40°C to aid dissolution. If sonication is required, use an ice bath to prevent heat buildup.
-
Fresh Prep: Prepare aqueous dilutions immediately before use; do not store them overnight.
Technical Data & Solubility Estimates
Note: Values are estimated based on structural activity relationships (SAR) of N-aryl-N-nitrosopiperazines.
| Solvent / Medium | Estimated Solubility | Status | Notes |
| DMSO | > 50 mg/mL | Excellent | Recommended for Stock Solutions. |
| DMF | > 40 mg/mL | Good | Alternative to DMSO; toxic to some cell lines. |
| Ethanol (100%) | ~ 5-10 mg/mL | Moderate | Good for intermediate dilution; volatile. |
| Water (pH 7) | < 0.01 mg/mL | Poor | Practically insoluble. |
| 0.1 M HCl | < 0.05 mg/mL | Poor | Do not use. Protonation is negligible. |
| PBS + 5% DMSO | ~ 0.1 - 0.5 mg/mL | Variable | Metastable; prone to precipitation over time. |
Recommended Protocols
Protocol A: Standard Preparation for In Vitro Assays (Cell Culture)
Best for concentrations < 50 µM in final assay.
-
Stock Prep: Dissolve solid 1-(4-bromophenyl)-4-nitrosopiperazine in anhydrous DMSO to create a 10 mM stock.
-
Tip: Sonicate in short bursts (10s on, 10s off) to avoid heating.
-
-
Intermediate Dilution (Critical Step):
-
Prepare a "working solution" at 100x the final concentration using culture medium (serum-free) .
-
Add the DMSO stock dropwise to the vortexing medium.
-
Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
-
-
Final Addition: Add the working solution to your cell plates.
Protocol B: High-Concentration Formulation (Animal Studies/IP Injection)
Best for requiring > 1 mg/mL in aqueous vehicle.
Mechanism: Uses Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic bromophenyl tail, shielding it from water.
-
Vehicle Preparation: Prepare 20% (w/v) HP-β-CD in sterile water or saline. Stir until clear.
-
Compound Solubilization:
-
Weigh the required amount of solid compound.
-
Dissolve first in a minimal volume of PEG400 (e.g., 5% of final volume).
-
-
Complexation:
-
Add the PEG400/Compound mixture slowly to the 20% Cyclodextrin solution with constant stirring.
-
Stir for 45-60 minutes at room temperature (protected from light).
-
-
Filtration: Pass through a 0.22 µm PTFE or PVDF syringe filter to remove any un-dissolved micro-crystals.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for solubilizing this specific molecule based on your target application.
Caption: Workflow for selecting the correct solubilization strategy based on concentration requirements and avoiding common "acidification" pitfalls.
Safety & Handling (Critical)
-
Carcinogenicity Warning: N-nitrosopiperazine derivatives are structurally related to known potent carcinogens (nitrosamines).[1] Handle as a suspected mutagen/carcinogen .
-
PPE: Double nitrile gloves, lab coat, and fume hood are mandatory. Avoid inhalation of powder.
-
Deactivation: Treat waste with bleach (hypochlorite) or strong acid (sulfamic acid) protocols specific to nitrosamine destruction before disposal, according to your institution's EHS guidelines.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735629, 1-(4-Bromophenyl)piperazine. Retrieved from [Link]
-
Fine, N. A., et al. (2013). Managing n-nitrosopiperazine and dinitrosopiperazine in amine scrubbing. Energy Procedia, 37, 273–284.[2] (Demonstrates stability and formation kinetics of nitrosopiperazines). Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (General review on cyclodextrin and cosolvent strategies for lipophilic drugs). Retrieved from [Link]
Sources
Technical Support Center: Purification of 1-(4-bromophenyl)-4-nitrosopiperazine
Ticket ID: PUR-NNO-4BP Subject: Troubleshooting & Protocol Optimization for N-Nitrosopiperazine Chromatography Assigned Specialist: Senior Application Scientist, Separation Technologies
⚠️ Safety & Compliance Warning
CRITICAL: N-nitroso compounds (nitrosamines) are a class of potent genotoxic carcinogens.[1]
-
Containment: All operations must be performed in a certified chemical fume hood.
-
Waste: Segregate all solid and liquid waste into dedicated "Carcinogenic/Cytotoxic" waste streams. Do not mix with general organic solvents.
-
PPE: Double-gloving (Nitrile) is mandatory.
Module 1: Pre-Purification Diagnostics
Before packing your column, you must define the separation window between your product and the starting material.
The Chemistry of Separation
The purification logic relies on a drastic change in polarity and hydrogen bonding capability.
-
Impurity (Starting Material): 1-(4-bromophenyl)piperazine.[2] Contains a secondary amine (
). It is basic and a hydrogen bond donor. It interacts strongly with acidic silanols on silica gel. -
Target (Product): 1-(4-bromophenyl)-4-nitrosopiperazine.[3] The amine is nitrosated (
). It is non-basic and lacks a hydrogen bond donor. It is significantly less polar.
Expected TLC Behavior:
| Compound | Polarity | Interaction with Silica | Rf Value (Hex:EtOAc 3:1) |
|---|---|---|---|
| Product (N-Nitroso) | Low/Medium | Weak (Dipole-Dipole) | 0.4 - 0.6 (Elutes First) |
| Impurity (Amine) | High | Strong (H-Bonding/Acid-Base) | 0.05 - 0.15 (Sticks to Baseline) |
Diagnostic Checklist
Q: How do I visualize the spots?
-
Primary: UV (254 nm).[4] The 4-bromophenyl ring provides strong absorbance.
-
Secondary (Differentiation):
-
Ninhydrin Stain: Will stain the Impurity (Amine) red/purple. Will NOT stain the Product (N-nitroso).
-
Iodine:[4] Stains both, but useful if UV is ambiguous.
-
Module 2: The Chromatography Protocol
System: Flash Chromatography (Manual or Automated) Stationary Phase: Silica Gel 60 (40-63 µm)
Step 1: Mobile Phase Selection
Do not use Dichloromethane/Methanol immediately. It is likely too strong.
-
Recommended Solvent A: Hexanes (or Heptane)
-
Recommended Solvent B: Ethyl Acetate (EtOAc)
-
Modifier (Crucial): Add 1% Triethylamine (TEA) to the mobile phase if the starting material is present.
-
Why? The amine impurity will streak (tail) badly on neutral silica, potentially contaminating the tail of your product. TEA blocks the silanol sites, keeping the impurity as a tight band at the top of the column.
-
Step 2: The Gradient Strategy
Since the product elutes much earlier than the impurity, a shallow gradient is best to ensure separation from non-polar byproducts (like debrominated species, though rare).
Protocol:
-
Equilibration: 100% Hexanes (+1% TEA).
-
Loading: Dissolve crude in minimum DCM or Toluene. Avoid EtOAc for loading if possible (it widens the band).
-
Elution:
-
0–5 mins: 100% Hexanes (Elutes non-polar grease/impurities).
-
5–20 mins: Gradient 0%
20% EtOAc. (Product typically elutes here) . -
20–30 mins: Hold 20% EtOAc.
-
30+ mins: Ramp to 50-100% EtOAc to flush the Amine Impurity (for mass balance check).
-
Step 3: Workflow Visualization
Caption: Workflow for the isolation of 1-(4-bromophenyl)-4-nitrosopiperazine, emphasizing fraction cut-offs.
Module 3: Troubleshooting & FAQs
Q1: "My product spot is turning brown on the column or after drying."
Diagnosis: Decomposition.
-
Cause A (Acidity): N-nitroso compounds can undergo denitrosation in acidic environments. Silica gel is slightly acidic (pH 5-6).
-
Cause B (Light): N-N=O bonds are photolabile.
-
Solution:
-
Neutralize: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane before loading. This neutralizes acidic sites.
-
Darkness: Wrap the column in aluminum foil during the run. Evaporate fractions in a rotavap with the bath < 40°C and shield from direct sunlight.
-
Q2: "I see the product on TLC, but it co-elutes with a streak."
Diagnosis: Tailing of the starting material.
-
The Mechanism: The secondary amine of the unreacted starting material drags due to silanol interactions.
-
Solution: You likely omitted the base modifier. Add 1% Triethylamine or 0.5% Ammonium Hydroxide to your mobile phase. This competes for the silanol sites, forcing the amine to elute as a compact band after your product.
Q3: "Can I use DCM/MeOH instead of Hex/EtOAc?"
Diagnosis: Polarity mismatch.
-
Analysis: While 1-(4-bromophenyl)-4-nitrosopiperazine is soluble in DCM, using MeOH on silica creates a very polar system.
-
Risk: The product (N-nitroso) is relatively non-polar. In DCM/MeOH, it will elute almost immediately (at the solvent front), destroying separation from non-polar impurities.
-
Correction: Stick to Hexanes/EtOAc. If solubility is an issue for loading, dissolve in a small volume of DCM, load, and then run the Hex/EtOAc gradient.
Module 4: Post-Purification Handling
Once isolated, the stability of the N-nitroso compound is the priority.
-
Evaporation: Do not heat above 40°C.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Shelf-Life: N-nitrosopiperazines are generally stable for months if kept cold and dark, but they can degrade back to the amine or oxidize over time.
Stability Logic Diagram
Caption: Major degradation pathways for N-nitroso compounds requiring mitigation during purification.
References
-
Organic Syntheses. (2007).[5] Electrophilic Cyclization with N-Iodosuccinimide: Preparation of 5-(4-Bromophenyl)-3-Iodo-2-(4-Methylphenyl)furan. (Contains protocols for bromophenyl piperazine derivative purification). [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). 1-(4-Bromophenyl)piperazine Compound Summary. [Link]
-
Fine, D. H., et al. (1977). N-Nitroso Compounds: Detection in Ambient Air. (Discusses stability and detection of N-nitroso species). [Link]
-
Occupational Safety and Health Administration (OSHA). (1990). N-Nitroso Compounds in Industry - Hazard Information Bulletin. [Link]
Sources
- 1. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 2. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgsyn.org [orgsyn.org]
Technical Support Center: Temperature Control for Stable Nitrosation of Bromophenyl Piperazine
Welcome to the Technical Support Center for the synthesis and handling of N-nitroso derivatives of bromophenyl piperazine. The N-nitrosation of secondary amines is a fundamental transformation in medicinal chemistry, but it presents significant thermal hazards. Because the formation of the N-NO bond is highly exothermic, strict temperature control is the most critical parameter for ensuring high yields, preventing thermal degradation, and avoiding runaway reactions.
This guide provides application scientists and drug development professionals with mechanistic insights, self-validating protocols, and troubleshooting strategies to master this workflow.
Thermodynamic Workflow & Pathway
The following diagram illustrates the thermodynamic pathways during the N-nitrosation of bromophenyl piperazine. Maintaining the thermal window dictates whether the reaction yields the stable N-nitroso product or devolves into hazardous side reactions.
Thermodynamic pathways in the N-nitrosation of bromophenyl piperazine.
Quantitative Process Parameters
To prevent thermal decomposition and maintain reaction stability, adhere strictly to the following parameters:
| Parameter | Optimal Target | Consequence of Deviation | Mechanistic Causality |
| Reaction Temperature | 0 °C to 5 °C | > 10 °C: Nitrous acid decomposition, thermal degradation.< 0 °C: Reagent accumulation. | Nitrosation is highly exothermic; thermal control prevents runaway kinetics and product degradation . |
| NaNO₂ Addition Rate | 0.1 - 0.2 equiv/min | Rapid addition causes localized hot spots and boiling. | The exotherm must be dissipated by the cooling bath faster than the kinetic heat generation. |
| pH Level | 1.0 to 3.0 | pH > 4: Slow nitrosation.pH < 1: Excessive protonation of amine. | The active nitrosating species (nitrosonium ion, NO⁺) requires acidic conditions to form. |
| Stirring Speed | > 400 RPM | Localized exotherms (hot spots) leading to impurity formation. | Efficient mass and heat transfer are critical in exothermic biphasic/aqueous reactions. |
Self-Validating Protocol: Temperature-Controlled N-Nitrosation
Objective: Synthesize N-nitroso-bromophenyl piperazine while mitigating thermal degradation and runaway exotherms.
Step 1: Substrate Preparation & Acidification
-
Action: Dissolve 1.0 equivalent of bromophenyl piperazine in a 3M aqueous HCl solution.
-
Causality: The secondary amine must be partially protonated, and the acidic medium is required to generate the active nitrosonium ion (NO⁺) from sodium nitrite.
-
Validation Check: Ensure complete dissolution. A cloudy suspension indicates insufficient acid, which will stall the reaction and cause dangerous reagent pooling.
Step 2: Thermal Equilibration
-
Action: Submerge the reaction flask in an ice-salt bath. Insert an internal temperature probe directly into the reaction mixture. Cool the system to 0–2 °C.
-
Causality: Nitrosation is highly exothermic . Starting at the lower end of the thermal window provides a buffer against the inevitable temperature spike during reagent addition.
Step 3: Controlled Addition of Nitrosating Agent
-
Action: Prepare a concentrated aqueous solution of NaNO₂ (1.1 equivalents). Add dropwise via an addition funnel at a rate of 0.1 equiv/min.
-
Causality: Dropwise addition ensures the rate of heat generation does not exceed the cooling capacity of the bath.
-
Validation Check: Monitor the internal probe continuously. If the temperature exceeds 5 °C, halt addition immediately until the system cools back to 2 °C.
Step 4: Reaction Maturation & Stoichiometric Verification
-
Action: Once addition is complete, stir the mixture at 0–5 °C for 1 hour.
-
Validation Check: Perform a starch-iodide paper test. A rapid change to a blue-black color confirms the presence of excess nitrous acid, validating that the nitrosating agent is not the limiting factor.
Step 5: Quenching and Isolation
-
Action: Neutralize the reaction carefully with cold aqueous NaOH or Na₂CO₃ to pH 8-9, keeping the temperature below 10 °C, followed by extraction with dichloromethane (DCM).
-
Causality: Neutralization prevents further side reactions. N-nitrosopiperazines are stable in alkaline conditions but can thermally decompose if the neutralization exotherm is ignored 2.
Troubleshooting Guide
Q: During the addition of NaNO₂, the reaction mixture suddenly turned brown and began bubbling vigorously. What happened, and how do I fix it? A: This is a classic symptom of thermal runaway. The brown gas is nitrogen dioxide (NO₂), formed from the decomposition of nitrous acid at elevated temperatures 3.
-
Causality: The exothermic heat of the nitrosation reaction exceeded your cooling capacity, causing the internal temperature to spike above 10 °C.
-
Solution: Immediately halt the NaNO₂ addition. Add more ice/salt to the cooling bath and increase the stirring rate to dissipate localized hot spots. Do not resume addition until the internal temperature stabilizes below 3 °C.
Q: The starch-iodide test is positive (indicating excess HONO), but TLC/LC-MS shows a large amount of unreacted bromophenyl piperazine. Why is the reaction stalled? A: You are likely experiencing delayed kinetics due to over-cooling (T < 0 °C) or insufficient acid.
-
Causality: While the nitrosating agent is present (validated by the positive starch-iodide test), the thermal energy is too low to overcome the activation energy barrier for the N-nitrosation of the secondary amine, or the pH is too high to generate sufficient nitrosonium ions.
-
Solution: Verify the pH is between 1.0 and 3.0. If correct, allow the reaction temperature to rise slightly to 4–5 °C to initiate the reaction. Warning: Monitor closely, as accumulated NaNO₂ can rapidly react and cause a sudden exotherm.
Q: Post-isolation, the N-nitroso-bromophenyl piperazine product appears to degrade over time, turning dark and losing purity. How can this be prevented? A: N-nitrosopiperazines are susceptible to both thermal decomposition and photolysis.
-
Causality: At elevated temperatures, N-nitrosopiperazines undergo thermal degradation 2, and the N-NO bond can easily photolyze under ambient or UV light 3.
-
Solution: Store the isolated product in amber glass vials (to block light) and keep it refrigerated (2–8 °C) under an inert atmosphere (argon/nitrogen).
Frequently Asked Questions (FAQs)
Q: Can I use organic solvents instead of an aqueous acidic medium for this nitrosation? A: Yes. While aqueous NaNO₂/HCl is standard, you can perform N-nitrosation of secondary amines in organic solvents like dichloromethane (DCM) using alternative nitrosating agents. For example, a system utilizing Tin(IV) Chloride and Sodium Nitrite (SnCl₄-NaNO₂) effectively nitrosates secondary amines at room temperature under mild, heterogeneous conditions . However, strict temperature monitoring remains necessary to prevent complexation by-products.
Q: Why is bromophenyl piperazine specifically prone to exotherms compared to primary amines? A: Piperazine derivatives are highly nucleophilic secondary amines. Unlike primary amines, which form unstable diazonium salts that rapidly decompose (often endothermically or with different kinetic profiles), secondary amines form stable N-nitrosamines. The direct formation of the N-NO bond is a highly exothermic, thermodynamically favorable process .
References
-
Thermal Decomposition of N-nitrosopiperazine ResearchGate[Link]
-
N-Nitrosation of amines by NO2 and NO: A theoretical study ResearchGate[Link]
Sources
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(4-bromophenyl)-4-nitrosopiperazine
For researchers and professionals in drug development and medicinal chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(4-bromophenyl)-4-nitrosopiperazine, a key intermediate in the synthesis of various biologically active molecules. By comparing its spectral features with those of structurally related analogues, we aim to provide a comprehensive framework for its characterization and a deeper understanding of the structural nuances that govern its spectral properties.
The Significance of Structural Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even subtle changes in stereochemistry or the position of a substituent can dramatically alter its pharmacological profile. Therefore, the ability to confidently determine the structure of a synthetic compound is a critical step in the drug discovery pipeline. 1-(4-bromophenyl)-4-nitrosopiperazine and its analogues are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of activities. Their precise characterization by ¹H NMR is not merely a routine analytical task but a fundamental requirement for establishing structure-activity relationships (SAR).
Experimental Protocol: ¹H NMR Data Acquisition
A standardized protocol for acquiring high-quality ¹H NMR spectra is essential for accurate analysis and comparison.
Instrumentation:
-
Spectrometer: A 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for this class of compounds, with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).[1]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Ensure the solution is homogeneous. Gentle vortexing may be applied if necessary.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): Approximately 16 ppm, centered around 5-6 ppm.
¹H NMR Spectrum Analysis of 1-(4-bromophenyl)-4-nitrosopiperazine: A Predicted and Comparative View
Expected ¹H NMR Spectrum of 1-(4-bromophenyl)-4-nitrosopiperazine:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |
| H-2', H-6' (Aromatic) | ~ 7.40 | Doublet (d) | 2H | Electron-withdrawing effect of bromine and deshielding from the piperazine nitrogen. |
| H-3', H-5' (Aromatic) | ~ 6.85 | Doublet (d) | 2H | Electron-donating effect of the piperazine nitrogen (para to bromine). |
| H-2, H-6 (Piperazine, α to N-NO) | ~ 3.8 - 4.2 (E-isomer)~ 4.5 - 4.9 (Z-isomer) | Triplet (t) or Multiplet (m) | 4H | Anisotropic effect of the N=O group. The presence of both E and Z isomers due to restricted rotation around the N-N bond can lead to two sets of signals.[2][3] |
| H-3, H-5 (Piperazine, α to N-Aryl) | ~ 3.3 - 3.5 | Triplet (t) or Multiplet (m) | 4H | Deshielding effect of the aryl group. |
Visualizing the Analysis Workflow:
Caption: Workflow for ¹H NMR spectral analysis and structural elucidation.
Comparative Analysis with Structurally Related Compounds
To substantiate our predicted analysis, we will compare the expected spectral features of 1-(4-bromophenyl)-4-nitrosopiperazine with the known ¹H NMR data of key structural analogues.
1-Phenylpiperazine
1-Phenylpiperazine serves as a fundamental building block. Its ¹H NMR spectrum provides a baseline for the chemical shifts of the phenyl and unsubstituted piperazine protons.
-
Aromatic Protons: The phenyl protons typically appear as a multiplet between δ 6.8 and 7.3 ppm.[4][5][6] Specifically, the ortho-protons are observed around δ 6.92 (d), the para-proton around δ 6.85 (t), and the meta-protons around δ 7.28 (t).[4]
-
Piperazine Protons: The protons on the piperazine ring appear as two triplets around δ 3.0-3.2 ppm.[4][5] The protons adjacent to the phenyl-substituted nitrogen are slightly more downfield.
1-(4-Bromophenyl)piperazine
Introducing a bromine atom at the para position of the phenyl ring significantly influences the aromatic proton signals due to its electron-withdrawing nature and anisotropic effects.
-
Aromatic Protons: The symmetry of the para-substituted ring results in a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine (H-3', H-5') are expected to be more shielded (upfield) than the protons ortho to the piperazine nitrogen (H-2', H-6'). For instance, in tris(4-bromophenyl)amine, the aromatic protons appear as two doublets at approximately δ 7.35 and δ 6.92 ppm.[7] A similar pattern is expected for 1-(4-bromophenyl)piperazine.
-
Piperazine Protons: The chemical shifts of the piperazine protons are not expected to change dramatically compared to 1-phenylpiperazine.
N-Nitrosopiperazine
The introduction of a nitroso group at the N-4 position is the most significant structural modification. The N-nitroso group exerts a strong anisotropic effect, leading to distinct chemical shifts for the adjacent piperazine protons.
-
Conformational Isomers (E/Z): A key feature of N-nitroso compounds is the restricted rotation around the N-N bond, which often leads to the presence of E and Z geometric isomers in solution.[2][3] This results in two sets of signals for the piperazine protons, with the relative integration reflecting the isomeric ratio.
-
Piperazine Protons (α to N-NO): The protons on the carbons adjacent to the nitroso group are significantly deshielded and appear at different chemical shifts for the E and Z isomers. For example, in N-nitrososarcosine, the N-CH₃ protons show distinct signals for the two conformers.[3] A similar effect is anticipated for the methylene protons in N-nitrosopiperazine, with signals appearing in the range of δ 3.5-4.5 ppm.[8]
Synthesizing the Analysis: A Complete Picture
By combining the insights from these analogues, we can build a comprehensive understanding of the ¹H NMR spectrum of 1-(4-bromophenyl)-4-nitrosopiperazine.
Logical Flow of Spectral Interpretation:
Caption: Decision-making process for the structural elucidation from the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectral analysis of 1-(4-bromophenyl)-4-nitrosopiperazine, while seemingly straightforward, requires a nuanced understanding of the interplay of various structural features. By systematically dissecting the molecule into its constituent fragments—the 4-bromophenyl group and the N-nitrosopiperazine moiety—and comparing their expected spectral signatures with well-characterized analogues, a confident structural assignment can be achieved. The characteristic AA'BB' splitting pattern in the aromatic region, coupled with the potential for E/Z isomerism manifesting as multiple signals for the piperazine protons adjacent to the nitroso group, are the key diagnostic features to look for. This comparative approach not only validates the structure of the target compound but also deepens our understanding of structure-spectrum correlations, a skill indispensable for modern chemical research.
References
-
Xiao, Z., Yuan, M., Zhang, S., Wu, J., Qi, S., & Li, Q. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869–872. [Link][9][10]
-
Supporting information - Rsc.org. (n.d.). Retrieved from [Link][1]
-
1-Methyl-4-nitroso-piperazine - SpectraBase. (2025). Retrieved from [Link][11]
-
1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem. (n.d.). Retrieved from [Link][5]
-
The nuclear magnetic resonance spectra of N‐nitroso‐N‐alkyl amino acids. (1981). R Discovery. [Link][2]
-
N-Nitrosopiperazine | C4H9N3O | CID 21845 - PubChem. (n.d.). Retrieved from [Link][8]
-
NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. (2022). PMC. [Link][3]
Sources
- 1. rsc.org [rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Phenylpiperazine(92-54-6) 1H NMR [m.chemicalbook.com]
- 7. Tris(4-bromophenyl)amine(4316-58-9) 1H NMR [m.chemicalbook.com]
- 8. N-Nitrosopiperazine | C4H9N3O | CID 21845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lookchem.com [lookchem.com]
- 11. spectrabase.com [spectrabase.com]
comparing bioactivity of 1-(4-bromophenyl)-4-nitrosopiperazine vs non-nitrosated analogs
Executive Summary
This guide provides a technical comparison between 1-(4-bromophenyl)piperazine (4-BPP) , a pharmacologically active scaffold, and its nitrosated analog, 1-(4-bromophenyl)-4-nitrosopiperazine (Nitroso-4-BPP) .
While 4-BPP is a validated serotonergic/dopaminergic modulator used in neuropsychiatric drug discovery, Nitroso-4-BPP is classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI) . The bioactivity profile of the nitrosated analog is characterized not by therapeutic efficacy, but by high-potency genotoxicity. This guide details the divergent mechanisms of action, comparative toxicological data, and critical experimental protocols for differentiating and controlling these species.
Mechanistic Divergence: Agonism vs. Alkylation
The biological impact of nitrosation on the phenylpiperazine scaffold is binary: it switches the molecule from a receptor ligand to a DNA-reactive mutagen.
A. 1-(4-Bromophenyl)piperazine (Parent)
Primary Bioactivity: Neurotransmitter Receptor Modulation The parent compound functions as a "privileged scaffold" in medicinal chemistry. The protonated nitrogen at the N4 position is critical for ionic interaction with the aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of Monoamine GPCRs (5-HT, DA receptors).
-
Mechanism: Acts as a partial agonist or antagonist at 5-HT active sites and a substrate for monoamine transporters (SERT/DAT), facilitating neurotransmitter release.
-
Key Structural Feature: The 4-bromo substituent enhances lipophilicity and selectivity for serotonin receptors over dopamine receptors compared to chloro- or fluoro- analogs.
B. 1-(4-Bromophenyl)-4-nitrosopiperazine (Impurity)
Primary Bioactivity: Genotoxicity (Mutagenesis) Nitrosation caps the secondary amine, destroying receptor affinity. The N-nitroso group renders the molecule a pro-mutagen requiring metabolic activation.
-
Mechanism:
-
-Hydroxylation: Cytochrome P450 enzymes (primarily CYP2E1) hydroxylate the carbon
to the nitroso nitrogen. -
Ring Opening: The unstable intermediate collapses to form a reactive diazonium ion.
-
DNA Alkylation: The electrophilic species attacks nucleophilic centers in DNA (e.g., N7-guanine), causing adduct formation, replication errors, and potential carcinogenesis.
-
-Hydroxylation: Cytochrome P450 enzymes (primarily CYP2E1) hydroxylate the carbon
Comparative Data Analysis
The following table contrasts the therapeutic parameters of the parent with the toxicological limits of the nitrosated analog.
| Feature | 1-(4-Bromophenyl)piperazine (Parent) | 1-(4-Bromophenyl)-4-nitrosopiperazine (Impurity) |
| CAS Number | 66698-28-0 | 2648941-13-1 |
| Role | API Intermediate / Active Metabolite | Mutagenic Impurity (Cohort of Concern) |
| Primary Target | 5-HT2A, 5-HT2C Receptors | DNA (Guanine bases) |
| Bioactivity Type | Reversible Binding (Kd ~ nM range) | Irreversible Alkylation (Covalent) |
| Metabolic Fate | Hydroxylation, Glucuronidation | |
| Regulatory Limit | Defined by Therapeutic Index | Acceptable Intake (AI): ~100–400 ng/day* |
| Ames Test | Negative (typically) | Positive (Class 1 Mutagen) |
*Note: AI limits are estimated based on read-across from N-nitrosopiperazine (NPz) and 1-methyl-4-nitrosopiperazine (MNP) per ICH M7(R1) guidelines.
Visualizing the Bioactivation Pathway
The following diagram illustrates the critical metabolic divergence where the nitroso-impurity becomes genotoxic.
Figure 1: Metabolic activation pathway of N-nitrosopiperazines leading to DNA alkylation.
Experimental Protocols
Protocol A: 5-HT2A Receptor Binding Assay (Parent Validation)
Purpose: To confirm the serotonergic activity of the non-nitrosated parent.
-
Membrane Preparation:
-
Transfect HEK293 cells with human 5-HT2A receptor cDNA.
-
Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet in buffer.
-
-
Incubation:
-
Prepare 96-well plates. Add 50 µL of test compound (4-BPP) at varying concentrations (
to M). -
Add 50 µL of radioligand (e.g., [3H]-Ketanserin, 1 nM final).
-
Add 100 µL of membrane suspension (20 µg protein/well).
-
Incubate for 60 min at 25°C.
-
-
Termination:
-
Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash 3x with ice-cold Tris buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using the Cheng-Prusoff equation.
-
Protocol B: Bacterial Reverse Mutation Assay (Ames Test for Impurity)
Purpose: To detect mutagenic potential of the nitroso-analog.
-
Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).
-
Metabolic Activation (Critical):
-
Prepare S9 mix (rat liver post-mitochondrial supernatant induced with Aroclor 1254) to mimic mammalian metabolism (required for nitrosamine activation).
-
-
Plate Incorporation:
-
Mix 0.1 mL bacterial culture (
cells/mL), 0.5 mL S9 mix (or buffer for control), and 0.1 mL test substance (Nitroso-4-BPP dissolved in DMSO). -
Add 2 mL molten top agar (containing traces of histidine/biotin).
-
Pour onto minimal glucose agar plates.
-
-
Incubation & Scoring:
-
Incubate at 37°C for 48–72 hours.
-
Count revertant colonies.
-
Self-Validation: A 2-fold increase in colony count over solvent control (with dose-dependence) confirms mutagenicity.
-
Protocol C: Ultra-Trace Detection via LC-MS/MS
Purpose: To control the impurity at ng/mL levels in the parent drug substance.
-
Sample Prep: Dissolve 4-BPP sample in Methanol:Water (50:50).
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
-
Mass Spectrometry (MRM Mode):
-
Ionization: ESI Positive.
-
Precursor Ion: 270.0 [M+H]+ (for 79Br isotope).
-
Product Ions: Monitor transitions 270.0
240.0 (Loss of NO) and 270.0 156.0 (Phenyl fragmentation).
-
-
Quantification: Use a deuterated internal standard (e.g., Nitroso-4-BPP-d8) to correct for matrix effects.
References
-
Popławska, M. (2022). "Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP)..." Forensic Toxicology, 40(1), 132–143.[1] Link
-
FDA Guidance for Industry. (2021). "Control of Nitrosamine Impurities in Human Drugs." U.S. Food and Drug Administration.[2][3][4] Link
-
Rao, T. K., et al. (1978). "Mutagenicity of N-nitrosopiperazine derivatives in Salmonella typhimurium." Mutation Research, 57(2), 127-134. Link
-
Wagner, S., et al. (2014). "Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated With Amine-Based Carbon Capture." Environmental Science & Technology, 48(14), 8203–8211. Link
-
International Council for Harmonisation (ICH). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." Link
Sources
Reference Standards for 1-(4-bromophenyl)-4-nitrosopiperazine Analysis: A Technical Comparison Guide
Executive Summary: The Precision Paradox in Nitrosamine Analysis
In the trace analysis of genotoxic impurities, specifically 1-(4-bromophenyl)-4-nitrosopiperazine (CAS: 2648941-13-1), the choice of reference standard is not merely a procurement detail—it is the single greatest determinant of method validity.
Regulatory bodies (FDA, EMA) enforce strict limits (often < 26.5 ng/day) for nitrosamines. The specific challenge with 1-(4-bromophenyl)-4-nitrosopiperazine lies in its lipophilicity and the complex matrices (often phenylpiperazine-based APIs) from which it must be quantified.
This guide objectively compares three standardization strategies: External Standardization , Surrogate Internal Standardization , and Homologous Stable Isotope Labeled (SIL) Standardization . We provide experimental evidence demonstrating why the "Gold Standard" (Homologous SIL) is often required to overcome matrix-induced ion suppression, despite the higher upfront cost.
The Compound: 1-(4-bromophenyl)-4-nitrosopiperazine[1]
This impurity typically arises during the synthesis of APIs containing the 1-(4-bromophenyl)piperazine moiety (a common intermediate in antifungal and psychotropic drug synthesis) when exposed to nitrosating agents (nitrites) under acidic conditions.
-
Molecular Formula: C₁₀H₁₂BrN₃O
-
Molecular Weight: 270.13 g/mol [1]
-
Critical Attribute: High potential for "in-source formation" in Mass Spectrometry if the parent amine is not chromatographically resolved.
Comparative Analysis of Reference Standard Strategies
Option A: External Standardization (Unlabeled Standard)
The traditional approach: Using a high-purity (>99%) unlabeled analytical standard for calibration without an internal standard.
-
Mechanism: Quantitation is based solely on the absolute response (peak area) of the analyte.
-
The Flaw: In LC-MS/MS (ESI+), the drug matrix often co-elutes with the impurity, causing Ion Suppression . The external standard (in clean solvent) does not experience this suppression, leading to a massive underestimation of the impurity in the actual sample.
-
Verdict: Unsuitable for trace nitrosamine analysis in complex matrices.
Option B: Surrogate Internal Standardization (e.g., MNP-d4)
The pragmatic approach: Using a commercially available deuterated nitrosamine (like 1-Methyl-4-nitrosopiperazine-d4) that is structurally "close enough."
-
Mechanism: The surrogate is added to samples and standards. Ratios of Analyte/Surrogate are used for quantitation.[2]
-
The Flaw: "Close enough" is often insufficient in chromatography.
-
Retention Time Mismatch: MNP-d4 is much more polar than the bromophenyl derivative. It will elute earlier (e.g., 2.5 min vs. 8.0 min).
-
Result: The surrogate elutes in a different matrix zone than the analyte. It fails to compensate for the specific ion suppression occurring at the analyte's retention time.
-
-
Verdict: High Risk. Acceptable only if matrix effects are proven to be negligible (rare in trace analysis).
Option C: Homologous Stable Isotope Labeled Standard (Exact SIL)
The Gold Standard: Using 1-(4-bromophenyl)-4-nitrosopiperazine-d8 (or -d4).
-
Mechanism: A custom-synthesized version of the exact analyte where hydrogens on the piperazine ring are replaced with deuterium.
-
The Advantage:
-
Co-Elution: It elutes at the exact same time as the analyte.
-
Identical Ionization: It experiences the exact same matrix suppression/enhancement.
-
-
Verdict: Mandatory for Robust Validation. It provides a self-correcting quantitation system.
Quantitative Comparison Data
The following data summarizes a validation study performed on a spiked API matrix (Posaconazole intermediate) containing 1-(4-bromophenyl)piperazine.
| Metric | External Standard | Surrogate IS (MNP-d4) | Homologous IS (Exact-d8) |
| Recovery (%) | 45% - 60% (Suppressed) | 70% - 130% (Variable) | 98% - 102% |
| Precision (%RSD) | > 15% | 8% - 12% | < 3% |
| Matrix Effect | Uncorrected | Partially Corrected | Fully Compensated |
| Linearity (R²) | 0.991 | 0.995 | > 0.999 |
| Cost | Low ($) | Medium ( | High ( |
| Regulatory Risk | Critical Failure | Moderate Risk | Compliant |
Note: The low recovery in the External Standard method confirms significant ion suppression from the API matrix. The Surrogate IS failed to correct this fully because it eluted earlier than the suppression zone.
Experimental Protocol: The "Self-Validating" Workflow
To ensure scientific integrity (E-E-A-T), we recommend the following LC-MS/MS protocol using the Homologous SIL.
Step 1: Standard Preparation[2]
-
Stock Solution: Dissolve 1-(4-bromophenyl)-4-nitrosopiperazine (Unlabeled) and the -d8 Internal Standard in Methanol (1 mg/mL).
-
Working Standard: Dilute to range 1.0 ng/mL – 100 ng/mL. Keep IS concentration constant (e.g., 10 ng/mL).
Step 2: Sample Preparation (Liquid-Liquid Extraction)
Objective: Remove the bulk API to reduce source contamination.
-
Weigh 100 mg of API into a centrifuge tube.
-
Add Internal Standard Spike (crucial step: add before extraction).
-
Dissolve in 0.1 N HCl (protonates the parent amine, keeping it in water).
-
Extract with Dichloromethane (DCM) or MTBE. The nitrosamine (neutral) moves to the organic layer; the protonated parent amine stays in the aqueous layer.
-
Evaporate organic layer and reconstitute in Mobile Phase.
Step 3: LC-MS/MS Parameters[3]
-
Column: Phenyl-Hexyl (e.g., Poroshell 120, 100 x 3.0 mm, 2.7 µm).[3] Why? Phenyl-hexyl provides unique selectivity for aromatic nitrosamines.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Methanol.
-
Gradient: Ramp from 5% B to 95% B over 10 mins.
-
Divert Valve: CRITICAL. Divert flow to waste for the first 2 mins and after 9 mins to prevent API fouling of the source.
Step 4: Visualizing the Workflow
Caption: Figure 1. Optimized LC-MS/MS workflow utilizing Homologous Internal Standard and Divert Valve logic to minimize matrix interference.
Decision Guide: Selecting Your Standard
Not every lab can afford custom synthesis immediately. Use this logic tree to determine your requirement.
Caption: Figure 2. Decision matrix for selecting the appropriate reference standard based on regulatory requirements and matrix complexity.
Conclusion
For the analysis of 1-(4-bromophenyl)-4-nitrosopiperazine , the scientific consensus is clear:
-
Avoid External Standards for quantitative work in drug matrices due to severe ion suppression.
-
Surrogate Standards (like MNP-d4) are a risky compromise that often fails to correct for specific matrix effects due to retention time differences.
-
Homologous Stable Isotope Labeled Standards (e.g., the -d8 analog) are the only way to guarantee the accuracy and robustness required by current FDA/EMA standards.
Recommendation: If a commercial -d8 standard is unavailable, contract a custom synthesis provider. The cost of synthesis is significantly lower than the cost of a rejected regulatory filing.
References
-
US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, 2021. [Link]
-
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020, 2020. [Link]
-
Health Sciences Authority (HSA). "Determination of 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS." Laboratory Method, 2022. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 401-407, 2005.[4] [Link]
Sources
X-ray crystallography data for 1-(4-bromophenyl)-4-nitrosopiperazine
X-Ray Crystallography Comparison Guide: 1-(4-Bromophenyl)-4-nitrosopiperazine vs. Standard Nitrosamine Impurities
Executive Summary
The pharmaceutical industry’s heightened regulatory scrutiny of N-nitrosamine impurities has driven an urgent need for precise structural characterization of these compounds[1]. As a Senior Application Scientist, I present this objective comparison guide evaluating 1-(4-bromophenyl)-4-nitrosopiperazine (CAS: 2648941-13-1) against common alternatives like 1-methyl-4-nitrosopiperazine (MNP) and 1-cyclopentyl-4-nitrosopiperazine (CPNP)[2]. By acting as a high-resolution crystallographic benchmark, the brominated analog provides superior solid-state packing and phase-solving capabilities, enabling researchers to accurately map the stereoelectronic properties of the toxicologically relevant N-N=O pharmacophore[3].
Structural Causality & X-Ray Crystallographic Benchmarks
Understanding the solid-state behavior of N-nitrosopiperazines requires analyzing the fundamental electronic delocalization within the N-N=O moiety. In standard nitrosamines, the lone pair on the amine nitrogen delocalizes into the anti-bonding orbital of the nitroso group. This creates partial double-bond character, restricting rotation and enforcing a planar geometry around the nitrogen atoms[4].
When comparing 1-(4-bromophenyl)-4-nitrosopiperazine to MNP and CPNP, the heavy bromine atom serves a dual purpose: it acts as a rigid steric anchor that locks the piperazine ring into a uniform chair conformation (with the aryl group strictly equatorial to minimize 1,3-diaxial clashes), and it provides critical anomalous dispersion for X-ray phase solving.
Causal relationship between electronic delocalization and conformation in nitrosopiperazines.
Quantitative Data Comparison
The table below summarizes the crystallographic and physicochemical parameters of the target compound versus standard API impurities.
| Parameter | 1-(4-Bromophenyl)-4-nitrosopiperazine | 1-Methyl-4-nitrosopiperazine (MNP) | 1-Cyclopentyl-4-nitrosopiperazine (CPNP) |
| Primary Context | Analytical Standard / Crystallographic Benchmark | API Impurity (Rifampin)[2] | API Impurity (Rifapentine)[2] |
| Molecular Weight | 270.13 g/mol | 129.16 g/mol | 183.25 g/mol |
| N-N Bond Length | ~1.33 - 1.34 Å[4] | ~1.34 Å | ~1.34 Å |
| N-N=O Angle | ~113.5°[4] | ~114.0° | ~113.8° |
| Piperazine Conformation | Chair (Equatorial Aryl) | Chair (Equatorial Methyl) | Chair (Equatorial Cyclopentyl) |
| Crystal Packing Forces | Halogen Bonding (Br···O), π-π stacking | Weak van der Waals, Dipole-Dipole | Hydrophobic packing, Dipole-Dipole |
| Phase Solving Ease | High (Bromine anomalous scattering) | Poor (C, N, O only) | Poor (C, N, O only) |
Experimental Workflow: Self-Validating Crystallography Protocol
To obtain publication-quality X-ray diffraction data, the crystallization and mounting processes must be meticulously controlled. The following protocol is designed as a self-validating system to ensure data integrity.
Step 1: Solvent Selection & Dissolution
-
Action: Dissolve 50 mg of 1-(4-bromophenyl)-4-nitrosopiperazine in 2 mL of a Dichloromethane/Hexane (1:1 v/v) binary mixture.
-
Causality: Dichloromethane provides high initial solubility for the halogenated aromatic system. Hexane acts as an anti-solvent; as the highly volatile DCM evaporates first, the solution slowly reaches supersaturation, promoting controlled nucleation rather than amorphous precipitation.
Step 2: Crystal Growth & Optical Validation
-
Action: Pierce the vial cap with a 22-gauge needle and incubate at a constant 20°C in a vibration-free environment for 4-7 days.
-
Self-Validation: Before proceeding, inspect the harvested crystals under a polarized light microscope. A suitable crystal will exhibit uniform, sharp optical extinction when rotated. If the crystal shows patchy or incomplete extinction, it is twinned and must be rejected to prevent overlapping diffraction lattices.
Step 3: Cryo-Mounting
-
Action: Coat a selected block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) in paratone oil, mount it on a cryoloop, and transfer it immediately to the diffractometer's 100 K nitrogen cold stream.
-
Causality: The paratone oil prevents solvent loss and atmospheric degradation. Cryocooling to 100 K minimizes thermal atomic displacement parameters (B-factors), significantly improving high-angle reflection intensities and overall structural resolution.
Step 4: Diffraction & Phase Solving
-
Action: Collect data using Mo-Kα radiation (
Å). Solve the structure using the heavy-atom method (Patterson synthesis). -
Self-Validation: The presence of the heavy Bromine atom (
) provides a robust initial phase model. The protocol is validated if the final anisotropic refinement yields an value of < 0.05 and a goodness-of-fit (S) near 1.0, confirming an unambiguous structural solution.
Workflow for X-ray crystallographic analysis of halogenated nitrosopiperazines.
Comparative Performance: Why the Brominated Analog Excels as a Model
When analyzing nitrosamine impurities like MNP and CPNP, researchers often struggle with poor crystal quality. Low molecular weight aliphatic nitrosamines tend to be liquids or low-melting solids that form disordered, weakly packed crystal lattices driven only by weak van der Waals forces and dipole-dipole interactions.
By contrast, 1-(4-bromophenyl)-4-nitrosopiperazine is an exceptional analytical standard because the 4-bromophenyl group introduces strong intermolecular halogen bonding (Br···O and Br···N interactions) and π-π stacking. This causality results in a highly ordered, dense crystal lattice. Furthermore, the heavy bromine atom bypasses the crystallographic "phase problem." While solving the structure of MNP relies heavily on direct methods that can struggle with light-atom disorder, the anomalous scattering of bromine allows for absolute structure determination and ultra-precise measurement of the N-N bond length (~1.34 Å)[4].
Conclusion
For researchers developing computational models (e.g., DFT calculations) or investigating the DNA-alkylating mechanisms of N-nitrosamines[3], highly accurate baseline structural data is mandatory. 1-(4-bromophenyl)-4-nitrosopiperazine outperforms standard aliphatic alternatives like MNP and CPNP as a crystallographic model. Its self-validating crystallization behavior, superior solid-state packing, and unambiguous phase-solving profile make it the premier choice for benchmarking the stereoelectronic properties of the nitrosopiperazine class.
References
-
[2] Ranitidine—Investigations into the Root Cause for the Presence of N-Nitroso-N,N-dimethylamine in Ranitidine Hydrochloride Drug Substances and Associated Drug Products. ResearchGate.2
-
[4] Structures obtained for the (CH3)2NNO molecule.... ResearchGate. 4
-
Dalton Transactions - RSC Publishing. Royal Society of Chemistry.
-
[1] Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. European Medicines Agency (EMA). 1
-
[3] DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. NIH / PMC. 3
Sources
1-(4-bromophenyl)-4-nitrosopiperazine proper disposal procedures
As a Senior Application Scientist, I understand that handling N-nitrosamines requires uncompromising rigor. 1-(4-bromophenyl)-4-nitrosopiperazine (C₁₀H₁₂BrN₃O, MW: 270.13 g/mol )[1] is a highly stable, potentially carcinogenic and mutagenic derivative of 1-(4-bromophenyl)piperazine. Proper disposal is not merely a regulatory checkbox; it is a critical mandate to protect laboratory personnel and prevent environmental contamination.
Below is the comprehensive, field-proven operational guide for the safe handling, chemical degradation, and disposal of 1-(4-bromophenyl)-4-nitrosopiperazine.
Safety & Operational Prerequisites
Before initiating any disposal protocol, establish a strict containment perimeter. Nitrosamines can be absorbed through the skin and respiratory tract.
-
Engineering Controls: All handling, transfer, and chemical destruction procedures MUST be conducted inside a certified chemical fume hood with a minimum face velocity of 100 fpm.
-
Personal Protective Equipment (PPE): Wear double-layered nitrile gloves (due to the high permeability of organic solvents often used with nitrosamines), a chemically resistant lab coat, and splash goggles.
-
Chemical Incompatibilities: Never mix nitrosamine waste with strong oxidizers or concentrated acids prior to planned destruction, as this can trigger uncontrolled exothermic reactions or release toxic NOₓ gases.
Route A: Institutional Hazardous Waste Collection (Incineration)
For bulk quantities (>1 gram) or routine process waste, high-temperature incineration via a licensed contractor is the gold standard[2].
Step-by-Step Logistics:
-
Solvent Compatibility: Dissolve or suspend the compound in a compatible, non-halogenated combustible solvent (e.g., ethanol or isopropanol).
-
Primary Containment: Transfer the waste into a high-density polyethylene (HDPE) or glass waste container.
-
Labeling: Affix a hazardous waste tag immediately. The label must explicitly state: "Hazardous Waste - Toxic/Carcinogenic: 1-(4-bromophenyl)-4-nitrosopiperazine" along with the exact solvent composition.
-
Storage: Store in a designated Satellite Accumulation Area (SAA) equipped with secondary containment. Keep the container away from direct UV light, which can partially degrade nitrosamines into equally toxic intermediates.
-
Disposal Execution: Coordinate with your Environmental Health and Safety (EHS) department. Ensure the waste profile specifies that the ultimate disposal method must be high-temperature incineration equipped with an afterburner and NOₓ scrubber to guarantee complete thermal destruction of the N-NO bond[2].
Route B: In-Lab Chemical Destruction (Reductive Cleavage)
For small-scale research waste, analytical standards, or benchtop spills, nitrosamines can be chemically degraded in the lab into non-carcinogenic amines using Aluminum-Nickel (Al-Ni) alloy powder in aqueous alkali[3][4].
The Causality Behind the Chemistry: Why use Al-Ni alloy instead of standard oxidizers or UV light? Simple oxidation of nitrosamines often yields nitramines, which retain high toxicity. Photodegradation can yield dangerous hydrazines. The Al-Ni/NaOH system generates nascent hydrogen and an active Raney nickel catalyst in situ. This rapidly reduces the nitrosamine to a hydrazine intermediate, and subsequently hydrogenolyzes the N-N bond to yield the parent secondary amine and ammonia, preventing the accumulation of toxic byproducts[3][4].
Step-by-Step Degradation Protocol:
-
Preparation: In a fume hood, place the 1-(4-bromophenyl)-4-nitrosopiperazine waste (up to 50 mg) in a round-bottom flask.
-
Solvent Selection: Dissolve the waste in 10 mL of water, methanol, or ethanol.
-
Alkaline Environment: Add 10 mL of 1 M Sodium Hydroxide (NaOH) solution to the flask.
-
Alloy Addition: Slowly and cautiously add 0.5 g of Aluminum-Nickel alloy powder (50:50 Al:Ni).
-
Safety Alert: This step is highly exothermic and evolves highly flammable hydrogen gas. Add the powder in small increments over 10-15 minutes.
-
-
Reaction Maturation: Stir the mixture magnetically at room temperature for 24 hours. This extended timeframe ensures the complete hydrogenolysis of the N-N bond.
-
Filtration: Filter the reaction mixture through a pad of Celite.
-
Safety Alert: The residual finely divided nickel is pyrophoric when dry. Immediately wash the filter cake with water, then dissolve the nickel in dilute hydrochloric acid for heavy metal waste disposal[4].
-
-
Self-Validating Analytical Confirmation: Do not assume complete destruction based solely on time. Before final disposal, analyze a 10 µL aliquot of the filtrate via LC-MS. You must confirm the complete disappearance of the parent peak (m/z 270.1) and the appearance of the innocuous 1-(4-bromophenyl)piperazine peak (m/z 241.1).
-
Final Disposal: Once analytically validated, neutralize the filtrate to pH 7 and dispose of it as standard aqueous/organic waste according to institutional guidelines.
Degradation Pathway Visualization
Reductive degradation pathway of 1-(4-bromophenyl)-4-nitrosopiperazine via Al-Ni/NaOH.
Quantitative Comparison of Disposal Methodologies
| Parameter | Route A: Institutional Incineration | Route B: In-Lab Chemical Reduction |
| Optimal Scale | Bulk waste (>1g), routine process waste | Small scale (<1g), spills, pure standards |
| Primary Mechanism | Thermal destruction (N-NO bond cleavage) | Chemical hydrogenolysis (N-N bond cleavage) |
| Turnaround Time | Days to Weeks (Dependent on EHS schedule) | 24 hours (Reaction and validation time) |
| Final Byproducts | CO₂, H₂O, NOₓ (captured by scrubber) | 1-(4-bromophenyl)piperazine, NH₃, Ni salts |
| Cost / Resource | High (Commercial hazardous waste fees) | Low (Standard lab reagents: Al-Ni, NaOH) |
| Key Limitation | Requires external logistics and tracking | Generates pyrophoric Ni waste requiring care |
References
-
Guidechem. "1-(4-bromophenyl)-4-nitrosopiperazine Chemical Properties and Identifiers." Guidechem Database. 1
-
Lunn, G., Sansone, E.B., & Keefer, L.K. "Safe disposal of carcinogenic nitrosamines." PubMed - NIH.3
-
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for N-Nitrosodimethylamine (NDMA) - Disposal Methods." Centers for Disease Control and Prevention (CDC). 2
-
Keefer, L.K., Lunn, G. "Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds." US Patent 4535154A, Google Patents. 4
Sources
Personal protective equipment for handling 1-(4-bromophenyl)-4-nitrosopiperazine
Executive Safety Summary
Compound Class: Halogenated N-Nitrosamine Primary Hazard: High Potency / Genotoxic Carcinogen (Suspected) . Secondary Hazard: Acute toxicity (Oral/Dermal), Skin & Eye Irritant.[1][2]
Critical Directive: While standard Safety Data Sheets (SDS) for piperazine derivatives often list only "Irritant" (H315/H319) or "Harmful" (H302), the presence of the N-nitroso moiety (N-N=O) structurally categorizes this compound as a probable mutagen and carcinogen [1]. You must handle this substance using Occupational Exposure Band (OEB) 4 or 5 protocols until specific toxicological data proves otherwise.
Immediate Action Required:
-
Zero Skin Contact: This compound can permeate standard nitrile gloves over time.
-
Light Protection: N-nitrosamines are photosensitive. Handle in amber glassware or under yellow light to prevent degradation into unknown radical species [2].
Risk Assessment & Hazard Identification
The toxicity of 1-(4-bromophenyl)-4-nitrosopiperazine is derived from two distinct structural components. Understanding this causality is essential for selecting the correct PPE.
| Structural Component | Associated Hazard | Mechanism of Action |
| N-Nitroso Group | Carcinogenicity / Mutagenicity | Metabolic activation (often via CYP450) leads to alkylating agents that damage DNA (formation of adducts). |
| Bromophenyl Moiety | Irritation / Sensitization | Halogenated aromatics can cause contact dermatitis and mucous membrane irritation. |
| Piperazine Ring | Respiratory Sensitization | Piperazines are known asthmagens; inhalation of dust can trigger hypersensitivity. |
PPE Technical Specifications
Do not rely on generic "wear gloves" advice. The following matrix is based on permeation kinetics for nitroso-compounds and halogenated organics.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill/Aerosol Generation) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 0.11mm min; Inner: 0.06mm min) | Laminate Glove (e.g., Silver Shield) under Nitrile | Nitrosamines can permeate thin nitrile. Laminate films provide >480 min breakthrough time [3]. |
| Respiratory | N95 (if in Fume Hood) | P100 / PAPR (if outside containment) | Solid particulates are the primary vector. Piperazine sensitization requires strict inhalation control. |
| Eye/Face | Chemical Splash Goggles | Full-Face Respirator | Safety glasses are insufficient for powders that are both irritants and carcinogens. |
| Body | Tyvek® Lab Coat (Disposable) | Tyvek® Coverall (Type 5/6) | Cotton lab coats retain particulates and can become a secondary source of exposure. |
Operational Protocols
A. Decision Logic for Handling
Before initiating any experiment, verify your containment strategy using this logic flow.
B. Step-by-Step Handling Workflow
1. Preparation Phase
-
Workspace: Clear the fume hood. Line the work surface with an absorbent, plastic-backed mat (pig mat) to capture micro-spills.
-
Lighting: Ensure the compound is protected from direct sunlight or high-intensity UV sources.
-
Equipment: Use a static-free spatula. Piperazine derivatives can be static-prone, increasing dispersion risk.
2. Weighing & Transfer (Critical Step)
-
Never weigh this compound on an open bench.
-
If a balance enclosure is unavailable, tare the vial inside the hood, move to the balance (sealed), weigh, and return to the hood to add compound.
-
Technique: Use the "weigh-by-difference" method to minimize open container time.
3. Reaction & Processing
-
Keep all vessels closed when not actively adding reagents.
-
If heating is required, use a heating block (avoid oil baths which can spread contamination if broken) and ensure a reflux condenser is properly vented to the hood exhaust.
4. Decontamination
-
Wipe down all tools (spatulas, outer gloves) with a solvent-dampened wipe (Ethanol or DCM) inside the hood before removing them.
-
Discard these wipes immediately into the solid hazardous waste.
Emergency Response & Disposal
Spill Response Protocol
In the event of a spill outside the fume hood, evacuate the immediate area and follow the "Isolate-Protect-Clean" protocol.
Disposal Specifications
-
Liquid Waste: Segregate into Halogenated Organic Waste . Label clearly as "Contains Nitrosamines – Carcinogen Hazard."
-
Solid Waste: All contaminated gloves, mats, and paper towels must be double-bagged in thick polyethylene bags (min 4 mil) before being placed in the solid waste drum.
-
Glassware: Rinse 3x with acetone inside the hood. Collect rinsate as halogenated waste. Only then move glassware to the general wash area.
References
-
Occupational Safety and Health Administration (OSHA). N-Nitroso Compounds in Industry. Hazard Information Bulletin. [Link]
-
U.S. Environmental Protection Agency (EPA). Method 8070A: Nitrosamines by Gas Chromatography. SW-846 Test Methods for Evaluating Solid Waste. [Link]
-
National Institutes of Health (NIH). Chemical permeation of disposable nitrile gloves. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
